Product packaging for PP58(Cat. No.:)

PP58

Cat. No.: B1139475
M. Wt: 456.3 g/mol
InChI Key: MAXZESONWXTISA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

tool compounds in epigenetics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H19Cl2N5O2 B1139475 PP58

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(2-aminoethoxy)anilino]-6-(2,6-dichlorophenyl)-8-methylpyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2N5O2/c1-29-20-13(11-16(21(29)30)19-17(23)3-2-4-18(19)24)12-26-22(28-20)27-14-5-7-15(8-6-14)31-10-9-25/h2-8,11-12H,9-10,25H2,1H3,(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXZESONWXTISA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=C(C=C4)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Multifaceted Role of p58IPK: A Key Regulator of Cellular Stress Responses

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Initially designated as PP58, the protein more commonly and accurately known in the scientific literature as p58IPK (also known as DNAJC3) is a crucial component of the cellular machinery that responds to various stress signals. It is a member of the Hsp40 (DnaJ) family of co-chaperones, characterized by the presence of a J-domain. Residing primarily in the endoplasmic reticulum (ER), p58IPK plays a pivotal role in the Unfolded Protein Response (UPR), a signaling network activated by the accumulation of unfolded or misfolded proteins in the ER lumen. This guide provides a comprehensive overview of the functions of p58IPK, with a focus on its molecular mechanisms, involvement in signaling pathways, and the experimental methodologies used to elucidate its role.

Core Functions of p58IPK

The primary functions of p58IPK revolve around its ability to modulate cellular stress responses, particularly those originating from the endoplasmic reticulum. It achieves this through two main mechanisms: acting as a molecular chaperone and inhibiting key stress-activated protein kinases.

1. Molecular Chaperone Activity: As an ER-resident protein, p58IPK participates in the protein folding process, helping to maintain protein homeostasis. Its gene expression is significantly upregulated during ER stress, suggesting its importance in alleviating the burden of misfolded proteins.

2. Inhibition of eIF2α Kinases: A critical function of p58IPK is its ability to inhibit two key eukaryotic initiation factor 2α (eIF2α) kinases:

  • PERK (PKR-like ER kinase): During ER stress, PERK is activated and phosphorylates eIF2α, leading to a general attenuation of protein synthesis to reduce the protein load on the ER. p58IPK directly interacts with and inhibits PERK, thereby providing a negative feedback mechanism to control the duration and intensity of this translational shutdown. This allows for the eventual recovery of protein synthesis.

  • PKR (Protein Kinase R): PKR is a key component of the innate immune response, activated by double-stranded RNA (dsRNA) during viral infections. Activated PKR also phosphorylates eIF2α, leading to a shutdown of host and viral protein synthesis. p58IPK can inhibit PKR, a mechanism that can be exploited by some viruses to ensure their replication.

By inhibiting these kinases, p58IPK plays a critical role in the delicate balance between cell survival and apoptosis under stress conditions.

p58IPK in Cellular Signaling Pathways

p58IPK is a key regulatory node in the Unfolded Protein Response (UPR). The UPR is comprised of three main signaling branches initiated by the sensor proteins IRE1α, PERK, and ATF6. p58IPK is primarily involved in the PERK arm of the UPR.

The PERK Signaling Pathway and its Regulation by p58IPK

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Lumen ER Lumen ER_Membrane PERK_inactive PERK (inactive) PERK_active PERK (active) (Dimerized & Autophosphorylated) PERK_inactive->PERK_active Dimerization & Autophosphorylation eIF2a eIF2α PERK_active->eIF2a Phosphorylates BiP BiP BiP->PERK_inactive Inhibits Unfolded_Proteins Unfolded Proteins Unfolded_Proteins->BiP Sequesters BiP p_eIF2a p-eIF2α ATF4 ATF4 Translation p_eIF2a->ATF4 Promotes Protein_Synthesis Global Protein Synthesis p_eIF2a->Protein_Synthesis Inhibits UPR_Genes UPR Target Gene Expression (e.g., CHOP) ATF4->UPR_Genes Induces Protein_Synthesis_Inhibited Global Protein Synthesis INHIBITED p58IPK p58IPK p58IPK->PERK_active Inhibits UPR_Genes->p58IPK Upregulates expression ER_stress ER Stress ER_stress->Unfolded_Proteins

Caption: The PERK signaling pathway under ER stress and its negative regulation by p58IPK.

Quantitative Data on p58IPK Function

The following tables summarize quantitative data from various studies investigating the function of p58IPK.

Table 1: Induction of p58IPK Expression by ER Stress Inducer Tunicamycin

Cell LineTunicamycin ConcentrationTreatment DurationFold Increase in p58IPK mRNA
NIH 3T32 µg/mL16 hours~3-fold[1]
THP-10.1 µg/mL24 hoursSignificant induction (exact fold change not specified)

Table 2: Effect of p58IPK Overexpression on ER Stress Markers

Cell LineConditionProtein MarkerChange in Protein Level (vs. Control)
R28Tunicamycin (1.0 µg/mL)Phospho-eIF2αDecreased
R28Tunicamycin (1.0 µg/mL)CHOPDecreased
R28Tunicamycin (1.0 µg/mL)Cleaved Caspase-3Decreased

Detailed Experimental Protocols

In Vitro PERK Kinase Assay

This assay is used to directly assess the inhibitory effect of p58IPK on the kinase activity of PERK.

a. Reagents and Materials:

  • Purified recombinant GST-tagged PERK (GST-PERK)

  • Purified recombinant GST-tagged p58IPK (GST-p58IPK) or GST alone (as a control)

  • Purified recombinant eIF2α (wild-type and a non-phosphorylatable mutant, e.g., S51A)

  • Kinase buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 1.5 mM DTT, 2 mM MgCl2)

  • ATP (radiolabeled [γ-32P]ATP or non-radiolabeled ATP for Western blot detection)

  • SDS-PAGE gels and buffers

  • Western blotting apparatus and reagents

  • Antibodies: anti-phospho-eIF2α (Ser51), anti-total eIF2α

b. Protocol:

  • Set up kinase reactions in microcentrifuge tubes on ice.

  • To each tube, add a constant amount of purified GST-PERK and purified eIF2α substrate.

  • Add increasing concentrations of purified GST-p58IPK to experimental tubes. Add an equivalent amount of GST to the control tube.

  • Initiate the kinase reaction by adding ATP to a final concentration of approximately 0.1 mM.

  • Incubate the reactions at 30°C for 30 minutes.[2]

  • Stop the reactions by adding SDS-PAGE loading buffer.

  • Boil the samples for 5 minutes and resolve the proteins by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • If using radiolabeled ATP, expose the membrane to autoradiography film.

  • If using non-radiolabeled ATP, perform a Western blot using an anti-phospho-eIF2α antibody to detect the phosphorylation of eIF2α. Subsequently, probe with an anti-total eIF2α antibody to confirm equal substrate loading.

c. Expected Outcome: A dose-dependent decrease in the phosphorylation of eIF2α will be observed with increasing concentrations of GST-p58IPK, demonstrating its inhibitory activity on PERK.

Co-Immunoprecipitation (Co-IP) of p58IPK and PERK

This method is used to demonstrate the physical interaction between p58IPK and PERK within a cellular context.

CoIP_Workflow start Start: Cell Lysate (containing Protein A and Protein B) incubation Incubate with anti-Protein A antibody start->incubation beads Add Protein A/G beads incubation->beads wash Wash to remove non-specific binding beads->wash elution Elute bound proteins wash->elution analysis Analyze by Western Blot elution->analysis

Caption: A generalized workflow for a co-immunoprecipitation experiment.

a. Reagents and Materials:

  • Cells expressing tagged versions of p58IPK (e.g., HA-p58IPK) and PERK (e.g., Myc-PERK) or antibodies against the endogenous proteins.

  • Cell lysis buffer (non-denaturing, e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 1 mM MgCl2, 0.2% Triton X-100, 10% glycerol, supplemented with protease and phosphatase inhibitors).[2]

  • Antibody for immunoprecipitation (e.g., anti-HA or anti-PERK).

  • Protein A/G agarose or magnetic beads.

  • Wash buffer (similar to lysis buffer).

  • Elution buffer (e.g., SDS-PAGE loading buffer).

  • SDS-PAGE and Western blotting reagents.

  • Antibodies for Western blotting (e.g., anti-Myc and anti-HA, or anti-p58IPK and anti-PERK).

b. Protocol:

  • Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Clarify the lysate by centrifugation to remove cellular debris.

  • Incubate the clarified lysate with the immunoprecipitating antibody (e.g., anti-PERK) for several hours to overnight at 4°C with gentle rotation.

  • Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-3 hours at 4°C to capture the antibody-protein complexes.

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.

  • Separate the eluted proteins by SDS-PAGE.

  • Perform a Western blot on the separated proteins. Probe one membrane with an antibody against the "bait" protein (e.g., anti-PERK) to confirm successful immunoprecipitation. Probe another membrane with an antibody against the "prey" protein (e.g., anti-p58IPK) to detect the co-immunoprecipitated protein.

c. Expected Outcome: The presence of a band corresponding to p58IPK in the PERK immunoprecipitate (and vice versa) indicates a physical interaction between the two proteins.

Conclusion

p58IPK is a critical regulator of cellular stress responses, acting at the intersection of protein folding and signal transduction. Its ability to function as both a molecular chaperone and a specific inhibitor of eIF2α kinases highlights its multifaceted role in maintaining cellular homeostasis. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the intricate functions of p58IPK and its potential as a therapeutic target in diseases characterized by ER stress and dysregulated protein homeostasis, such as neurodegenerative diseases and cancer. Future research will likely focus on the precise molecular mechanisms of p58IPK-mediated kinase inhibition and its broader interactome within the complex network of cellular stress responses.

References

Unraveling the Gatekeeper: A Technical Guide to Nup58 Localization at the Nuclear Envelope

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nuclear envelope (NE) is a highly regulated barrier that defines the eukaryotic cell, separating the cytoplasm from the nuclear interior. The selective passage of molecules across this barrier is orchestrated by the nuclear pore complex (NPC), a sophisticated assembly of proteins known as nucleoporins (Nups). Among these, the 58-kilodalton nucleoporin, Nup58 (also known as NPA58 in rats), plays a critical role in the architecture and function of the NPC's central transport channel. This technical guide provides an in-depth exploration of Nup58's localization, its interactions within the NPC, and the experimental methodologies used to elucidate its function, offering a valuable resource for researchers in cell biology and drug development targeting nucleocytoplasmic transport.

Data Presentation: Quantitative Analysis of Nup58

Quantitative studies have been crucial in understanding the stoichiometry and organization of the NPC. The following tables summarize key quantitative data regarding Nup58.

ParameterValueOrganism/Cell LineReference(s)
Copy Number per NPC ~48Human (HeLa)[1]
Subcomplex Nup62 complex (with Nup54 & Nup62)Mammalian[2][3]
Stoichiometry in Nup62 complex 1:1:1 (Nup58:Nup54:Nup62)Rattus norvegicus[4]
Alternative Stoichiometry Reported 4:2:1 (Nup62:Nup54:Nup58)Mammalian[4]

Table 1: Quantitative Profile of Nup58 in the Nuclear Pore Complex. This table provides a summary of the estimated number of Nup58 molecules per individual nuclear pore complex and its stoichiometric relationship within the Nup62 subcomplex.

Localization of Nup58 at the Nuclear Envelope

Nup58 is an integral component of the central channel of the NPC, contributing to the selective barrier for nucleocytoplasmic transport. In interphase cells, Nup58 is distinctly localized to the nuclear rim, a characteristic pattern for NPC proteins[5][6]. It is situated on the cytoplasmic face of the NE and is in close association with the nuclear pores[7]. During mitosis in higher eukaryotes, when the nuclear envelope breaks down, Nup58 disperses throughout the cytoplasm. It then re-localizes to the reforming nuclear envelope in early telophase, a process that coincides with the recruitment of other core NPC components[5][7].

The Nup62 Subcomplex: Nup58's Immediate Neighborhood

Nup58 does not function in isolation but as part of the stable Nup62 subcomplex, which also includes Nup62 and Nup54[2][4][8]. This trimeric complex is a fundamental building block of the NPC's central channel. The interactions within this complex are mediated by predicted coiled-coil domains in each of the constituent proteins[4]. Nup54 appears to be central to the complex, with distinct domains binding to Nup62 and Nup58[4]. This intricate arrangement forms a dynamic and flexible gate that interacts with transport receptors to facilitate the passage of cargo.

Role in Nucleocytoplasmic Transport

The central channel of the NPC, where Nup58 resides, is the site of active transport. The phenylalanine-glycine (FG) repeats present in Nup58 and other FG-Nups form a selective permeability barrier. This barrier restricts the passive diffusion of large molecules while allowing the passage of transport receptor-cargo complexes. Nup58, as part of the Nup62 complex, is directly involved in the translocation of proteins and RNA across the nuclear envelope[9][10].

Experimental Protocols

Immunofluorescence Staining for Nup58 Localization

This protocol describes a general method for the visualization of Nup58 at the nuclear envelope in cultured mammalian cells.

Materials:

  • Mammalian cells grown on sterile glass coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution: 4% paraformaldehyde (PFA) in PBS, freshly prepared

  • Permeabilization solution: 0.1% Triton X-100 in PBS

  • Blocking solution: 1% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody: Rabbit anti-Nup58 antibody

  • Secondary antibody: Fluorophore-conjugated goat anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

Procedure:

  • Cell Culture: Seed mammalian cells on sterile glass coverslips in a petri dish and culture to the desired confluency (typically 50-70%).

  • Washing: Gently wash the cells twice with PBS to remove the culture medium.

  • Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing the antibodies to access intracellular epitopes.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary anti-Nup58 antibody in the blocking solution according to the manufacturer's instructions. Incubate the coverslips with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking solution. Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each in the dark.

  • Counterstaining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.

  • Washing: Wash the cells a final two times with PBS.

  • Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging: Visualize the localization of Nup58 using a fluorescence or confocal microscope. Nup58 should appear as a punctate staining pattern at the nuclear rim.

Co-immunoprecipitation to Study Nup58 Interactions

This protocol outlines the steps to investigate the interaction of Nup58 with other proteins, such as Nup54 and Nup62.

Materials:

  • Cultured cells expressing the proteins of interest

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Primary antibody against the "bait" protein (e.g., anti-Nup54)

  • Protein A/G-agarose beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

  • Antibodies for Western blotting (e.g., anti-Nup58, anti-Nup54)

Procedure:

  • Cell Lysis: Lyse the cultured cells with a suitable lysis buffer to release the protein complexes.

  • Pre-clearing: Incubate the cell lysate with protein A/G-agarose beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody against the bait protein (e.g., anti-Nup54) to form antibody-antigen complexes.

  • Capture of Immune Complexes: Add fresh protein A/G-agarose beads to the lysate to capture the antibody-antigen complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an elution buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against the expected interacting partners (e.g., anti-Nup58) to confirm the interaction.

Signaling Pathways and Logical Relationships

The Ran GTPase Cycle: Regulating Nucleocytoplasmic Transport

The directionality and efficiency of transport through the NPC are regulated by the Ran GTPase cycle. This cycle establishes a steep concentration gradient of RanGTP (high in the nucleus) and RanGDP (high in the cytoplasm). While no signaling pathway has been identified to directly regulate the localization of Nup58 itself, the Ran cycle is fundamental to the transport processes that Nup58 facilitates.

Ran_GTPase_Cycle cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RanGDP_cyto RanGDP RanGDP_nuc RanGDP RanGDP_cyto->RanGDP_nuc Import via NTF2 Importin_Cargo Importin-Cargo Complex RanGTP_nuc RanGTP Importin_Cargo->RanGTP_nuc Import RanGAP RanGAP RanGAP->RanGDP_cyto RanGTP_cyto RanGTP RanGTP_cyto->RanGAP GTP Hydrolysis Exportin_Cargo_RanGTP_cyto Exportin-Cargo-RanGTP Complex Exportin_Cargo_RanGTP_cyto->RanGTP_cyto RanGTP_nuc->Importin_Cargo Binds Importin, Releases Cargo RanGTP_nuc->Exportin_Cargo_RanGTP_cyto Export Cargo_released Cargo RCC1 RCC1 (RanGEF) RanGDP_nuc->RCC1 GDP/GTP Exchange RCC1->RanGTP_nuc Exportin_Cargo Exportin-Cargo Complex Exportin_Cargo->RanGTP_nuc Binding Experimental_Workflow cluster_localization Localization Studies cluster_interaction Interaction Studies Cell_Culture Cell Culture on Coverslips Fix_Perm Fixation & Permeabilization Cell_Culture->Fix_Perm IF_Staining Immunofluorescence Staining (Anti-Nup58) Fix_Perm->IF_Staining Microscopy Fluorescence Microscopy IF_Staining->Microscopy Localization_Result Result: Nuclear Rim Staining Microscopy->Localization_Result Cell_Lysis Cell Lysis CoIP Co-immunoprecipitation (e.g., Anti-Nup54) Cell_Lysis->CoIP Western_Blot SDS-PAGE & Western Blot (Probe for Nup58) CoIP->Western_Blot Interaction_Result Result: Nup58 detected, confirming interaction Western_Blot->Interaction_Result Hypothesis Hypothesis: Nup58 is a nuclear pore protein that interacts with Nup54. Hypothesis->Cell_Culture Hypothesis->Cell_Lysis

References

The Role of NPA58 in Nuclear Pore Complex Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nuclear pore complex (NPC) is a sophisticated cellular gateway that meticulously regulates the transport of molecules between the nucleus and the cytoplasm. Its assembly is a highly orchestrated process, particularly during the reformation of the nuclear envelope after mitosis. This technical guide delves into the role of NPA58, a 58 kDa rat nuclear pore-associated protein, in the intricate process of NPC formation. Emerging evidence suggests that NPA58 is a key player in the early stages of nuclear envelope reassembly, with its localization and function being tightly regulated by phosphorylation. This document provides a comprehensive overview of the current understanding of NPA58, including its localization dynamics, interactions, and the experimental methodologies used to elucidate its function.

Introduction to NPA58 and the Nuclear Pore Complex

NPA58 is a 58 kDa protein identified in rat fibroblast cells that has been implicated in nuclear protein import. It is localized on the cytoplasmic face of the nuclear envelope in close association with NPCs during interphase[1]. Its dynamic relocalization during mitosis suggests a pivotal role in the de novo assembly of NPCs.

The Mitotic Dynamics of NPA58

The localization of NPA58 undergoes dramatic changes throughout the cell cycle, a process that appears to be regulated by its phosphorylation state.

  • Interphase: NPA58 is situated at the nuclear periphery, co-localizing with other known nucleoporins, indicating its association with mature NPCs[1].

  • Mitosis: At the onset of mitosis, NPA58 becomes phosphorylated and disperses throughout the cytoplasm. It remains in this dispersed state until anaphase[1].

  • Telophase: In early telophase, NPA58 is dephosphorylated and becomes one of the initial proteins to be recruited to the reforming nuclear envelope. Its arrival coincides with the recruitment of the Nup62 complex, a core component of the NPC, and precedes the incorporation of other key NE proteins like lamin B1[1].

This early targeting of NPA58 to the nascent nuclear envelope strongly suggests its involvement in establishing the foundation for NPC assembly.

Signaling Pathway: Regulation of NPA58 Localization

The reversible phosphorylation of NPA58 is a key regulatory mechanism governing its dynamic localization during mitosis.

NPA58_Phosphorylation_Cycle Interphase NPA58 at NPC (Dephosphorylated) Mitosis Dispersed NPA58 (Phosphorylated) Interphase->Mitosis Mitotic Kinases (e.g., CDK1) Telophase NPA58 at reforming NE (Dephosphorylated) Mitosis->Telophase Phosphatases Telophase->Interphase NPC Maturation

Caption: Phosphorylation cycle of NPA58 during mitosis.

Quantitative Data Summary

Currently, there is a limited amount of publicly available quantitative data specifically for NPA58. The following table summarizes the key known characteristics. Further research is required to determine binding affinities, stoichiometry, and precise temporal recruitment kinetics.

ParameterValue/ObservationReference
Molecular Weight 58 kDa[1]
Interphase Localization Cytoplasmic face of the nuclear pore complex[1]
Mitotic Localization Dispersed in cytoplasm (Prophase to Anaphase)[1]
Telophase Recruitment Early, coincident with mAb 414-reactive Nups[1]
Post-translational Modification Phosphorylated in mitosis, dephosphorylated in telophase[1]

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to investigate the role of NPA58 in NPC formation. These are generalized protocols and may require optimization for specific experimental conditions.

Immunofluorescence Staining for NPA58 Localization

This protocol allows for the visualization of NPA58's subcellular localization.

Workflow Diagram

Immunofluorescence_Workflow start Start: Cells grown on coverslips fix Fixation (e.g., 4% Paraformaldehyde) start->fix permeabilize Permeabilization (e.g., 0.1% Triton X-100) fix->permeabilize block Blocking (e.g., 1% BSA) permeabilize->block primary_ab Primary Antibody Incubation (anti-NPA58) block->primary_ab secondary_ab Secondary Antibody Incubation (Fluorescently labeled) primary_ab->secondary_ab mount Mounting secondary_ab->mount image Imaging (Confocal Microscopy) mount->image

Caption: Workflow for immunofluorescence staining.

Methodology

  • Cell Culture: Grow rat fibroblast cells (e.g., F-111) on sterile glass coverslips in a petri dish with appropriate culture medium until they reach the desired confluency.

  • Fixation:

    • Aspirate the culture medium and wash the cells twice with phosphate-buffered saline (PBS).

    • Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the cell membranes.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody against NPA58 in the blocking buffer.

    • Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) in the blocking buffer.

    • Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Mounting and Imaging:

    • Wash the cells three times with PBS for 5 minutes each.

    • Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.

    • Seal the coverslips with nail polish and allow them to dry.

    • Visualize the cells using a confocal microscope.

Co-Immunoprecipitation to Identify NPA58 Interacting Proteins

This protocol is designed to isolate NPA58 and its binding partners from cell lysates.

Workflow Diagram

CoIP_Workflow start Start: Cell Lysate preclear Pre-clearing Lysate (with Protein A/G beads) start->preclear ip_ab Immunoprecipitation (Incubate with anti-NPA58 antibody) preclear->ip_ab beads Capture with Protein A/G beads ip_ab->beads wash Wash beads to remove non-specific binders beads->wash elute Elute protein complexes wash->elute analyze Analysis (SDS-PAGE, Western Blot, Mass Spectrometry) elute->analyze

Caption: Workflow for co-immunoprecipitation.

Methodology

  • Cell Lysis:

    • Harvest cultured rat fibroblast cells and wash them with ice-cold PBS.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.

  • Pre-clearing:

    • Add Protein A/G agarose or magnetic beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

    • Pellet the beads by centrifugation and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the primary antibody against NPA58 to the pre-cleared lysate.

    • Incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture:

    • Add fresh Protein A/G beads to the lysate-antibody mixture.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the protein complexes from the beads by adding 1x SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Analyze the proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry to identify novel interactors.

Logical Relationships and Future Directions

The available data suggest a logical sequence for NPA58's role in post-mitotic NPC assembly.

Logical Flow Diagram

NPC_Assembly_Logic mitosis Mitosis dephos NPA58 Dephosphorylation mitosis->dephos recruit NPA58 Recruitment to Chromatin Periphery dephos->recruit nup62 Co-recruitment of Nup62 Complex recruit->nup62 scaffold Initial NPC Scaffolding nup62->scaffold maturation NPC Maturation and NE Sealing scaffold->maturation functional_npc Functional NPC maturation->functional_npc

References

The Role of Nucleoporin 58 (PP58/Nup58) in Mitosis and Cytokinesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nucleoporin 58 (Nup58), a component of the nuclear pore complex (NPC), has emerged as a critical regulator of cell division, with distinct roles in both mitosis and cytokinesis. Traditionally known for its function in nucleocytoplasmic transport during interphase, recent studies have unveiled its dynamic localization and essential functions at key mitotic structures. This technical guide provides a comprehensive overview of the current understanding of Nup58's involvement in cell division, detailing its localization, protein interactions, and the consequences of its depletion. Furthermore, this document outlines the key experimental protocols used to elucidate the function of Nup58, offering a valuable resource for researchers in cell biology and oncology drug development.

Introduction

The nuclear pore complex (NPC) is a sophisticated assembly of proteins, termed nucleoporins (Nups), that governs the transport of molecules between the nucleus and the cytoplasm. During mitosis in higher eukaryotes, the nuclear envelope breaks down, and the NPC disassembles, releasing Nups into the cytoplasm. A growing body of evidence indicates that many of these "free" Nups undertake novel functions critical for the successful execution of cell division. Nup58, a member of the Nup62 sub-complex, has been identified as one such multifunctional protein, playing a pivotal role in ensuring the fidelity of mitosis and cytokinesis.[1][2][3] This guide will delve into the specific functions of Nup58 during these processes.

Nup58 Localization During Mitosis and Cytokinesis

The function of a protein is intricately linked to its subcellular localization. Nup58 exhibits a dynamic and highly regulated localization pattern throughout the cell cycle.

  • Interphase: Nup58 is primarily localized to the nuclear rim, consistent with its role as a core component of the NPC.[3]

  • Prometaphase and Metaphase: As the nuclear envelope disassembles, Nup58 relocates to the mitotic spindle and accumulates at the centrosomes (spindle poles).[3]

  • Anaphase and Telophase: During anaphase, Nup58's association with the centrosomes diminishes. In telophase, it concentrates at the midzone of the mitotic spindle.

  • Cytokinesis: Nup58 is prominently found at the midbody, a transient structure essential for the final separation of daughter cells. Specifically, it is enriched in the "dark zone" of the midbody, flanking the central core.[3][4]

This dynamic relocalization suggests that Nup58 interacts with different cellular machinery at distinct stages of cell division to perform its functions.

Functional Roles of Nup58 in Mitosis and Cytokinesis

The functional significance of Nup58 in cell division has been primarily investigated through RNA interference (RNAi)-mediated depletion studies. These experiments have revealed that Nup58 is essential for several key processes:

Centrosome Integrity and Spindle Formation

Depletion of Nup58 leads to significant defects in centrosome number and spindle organization. The primary phenotype observed is an increase in the proportion of cells with monopolar spindles.[5] This suggests a role for Nup58 in the proper duplication or separation of centrosomes, which are the primary microtubule-organizing centers in animal cells.

Cytokinesis and Abscission

A striking phenotype of Nup58 depletion is a severe delay in the final stage of cell division, abscission. Abscission is the process by which the intercellular bridge connecting the two daughter cells is severed. In Nup58-depleted cells, the duration of abscission is significantly prolonged, often leading to cytokinesis failure.[5] This indicates that Nup58 is critical for the timely and successful completion of cytokinesis. Live-cell imaging has shown that Nup58-depleted cells can remain arrested in this late stage of cytokinesis for several hours.[5]

Mitotic Progression

The culmination of defects in spindle formation and cytokinesis in Nup58-depleted cells often leads to a halt in cell division, primarily during metaphase.[5] This mitotic arrest can trigger mitotic catastrophe, a form of cell death that occurs during mitosis, and can also result in aneuploidy if the cells eventually divide aberrantly.[5]

Protein Interactions of Nup58 During Mitosis

Nup58's functions in mitosis are mediated through its interactions with other key mitotic proteins. Co-immunoprecipitation studies have identified the following interactors:

  • Nup62: As a core component of the Nup62 complex, Nup58 maintains its interaction with Nup62 during mitosis.

  • γ-tubulin: Nup58 interacts with γ-tubulin, a key component of the γ-tubulin ring complex (γ-TuRC) which is essential for microtubule nucleation at the centrosomes. This interaction likely underlies Nup58's role in centrosome function and spindle formation.

  • SAS-6: Nup58 also interacts with SAS-6, a protein critical for centriole duplication.[4] This interaction further supports the role of Nup58 in maintaining centrosome integrity.

These interactions highlight a potential mechanism by which Nup58 is recruited to the centrosomes and influences spindle assembly.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on Nup58 function in mitosis and cytokinesis.

Parameter Control Cells Nup58-Depleted Cells Reference
Duration of Abscission ~70 minutes>180 minutes[5]
Mitotic Progression NormalHalted in metaphase, leading to mitotic catastrophe (~300 minutes)[2][5]
Phenotype Percentage of Cells Reference
Monopolar Spindles (Nup58 Depletion) Significantly Enhanced[5]
Centrosomal Abnormalities (Nup58 Depletion) Significantly Increased[5]

Experimental Protocols

This section provides an overview of the key experimental protocols used to investigate the role of Nup58 in mitosis and cytokinesis. For exact replication, consulting the supplementary materials of the cited primary literature is recommended.

Cell Culture and Transfection
  • Cell Line: HeLa cells are commonly used for studying Nup58 function in mitosis.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin at 37°C in a 5% CO2 atmosphere.

  • Transfection for siRNA-mediated knockdown:

    • Cells are seeded in 6-well plates or on coverslips to achieve 50-70% confluency at the time of transfection.

    • Specific siRNAs targeting Nup58 or a non-targeting control siRNA are transfected using a suitable lipid-based transfection reagent according to the manufacturer's instructions.

    • Cells are typically analyzed 48-72 hours post-transfection.

Immunofluorescence and Confocal Microscopy
  • Fixation: Cells grown on coverslips are fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Non-specific antibody binding is blocked by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

  • Primary Antibody Incubation: Cells are incubated with primary antibodies diluted in blocking buffer overnight at 4°C. Key antibodies include:

    • Rabbit anti-Nup58

    • Mouse anti-α-tubulin

    • Mouse anti-γ-tubulin

    • Rabbit anti-SAS-6

  • Secondary Antibody Incubation: After washing with PBS, cells are incubated with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488, 594) for 1 hour at room temperature in the dark.

  • Mounting: Coverslips are mounted on glass slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging: Images are acquired using a confocal laser scanning microscope. Z-stacks are often acquired and deconvolved to improve image resolution.

Live-Cell Imaging
  • Cell Seeding: HeLa cells are seeded in glass-bottom dishes suitable for live-cell imaging.

  • Transfection: Cells are transfected with plasmids encoding fluorescently tagged proteins of interest (e.g., GFP-Nup58, GFP-α-tubulin) using a suitable transfection reagent.

  • Imaging Setup: The dish is placed in a stage-top incubator on the microscope to maintain physiological conditions (37°C, 5% CO2).

  • Image Acquisition: Time-lapse images are acquired using a confocal or spinning-disk microscope equipped with a high-sensitivity camera. Images are typically captured every 5-15 minutes for several hours to track the dynamic localization of Nup58 and the progression of mitosis and cytokinesis.

Co-Immunoprecipitation (Co-IP)
  • Cell Lysis: Mitotic cells are harvested and lysed in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions.

  • Pre-clearing: The cell lysate is pre-cleared by incubating with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: The pre-cleared lysate is incubated with a primary antibody against the protein of interest (e.g., anti-Nup58) or a control IgG overnight at 4°C with gentle rotation.

  • Complex Capture: Protein A/G beads are added to the lysate-antibody mixture and incubated for 1-2 hours to capture the antibody-protein complexes.

  • Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against the protein of interest and its potential interacting partners.

Stimulated Emission Depletion (STED) Nanoscopy

For super-resolution imaging of Nup58 at the midbody, STED microscopy is employed. The sample preparation is similar to standard immunofluorescence, but with careful selection of STED-compatible fluorophores. The imaging is performed on a dedicated STED microscope, allowing for visualization beyond the diffraction limit of conventional light microscopy.

Visualizations

Signaling Pathways and Logical Relationships

Nup58_Mitotic_Function cluster_interphase Interphase cluster_mitosis Mitosis cluster_downstream Cellular Processes Nup58_NPC Nup58 @ NPC Transport Nucleocytoplasmic Transport Nup58_NPC->Transport Nup58_cyto Nup58 (Cytoplasmic) Nup58_NPC->Nup58_cyto NEBD Centrosome Centrosome Nup58_cyto->Centrosome Localization Spindle Mitotic Spindle Nup58_cyto->Spindle Localization Midbody Midbody Nup58_cyto->Midbody Localization Centrosome->Spindle Formation Centrosome_Integrity Centrosome Integrity Centrosome->Centrosome_Integrity Maintains Spindle->Midbody Midzone Compaction Cytokinesis_Fidelity Cytokinesis Fidelity Midbody->Cytokinesis_Fidelity Ensures Abscission Abscission Cytokinesis_Fidelity->Abscission Leads to

Caption: Nup58's dynamic localization and functional roles during the cell cycle.

Experimental Workflows

Nup58_RNAi_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis Seeding Seed HeLa Cells siRNA_prep Prepare siRNA (Control vs. Nup58) Seeding->siRNA_prep Transfect Transfect Cells siRNA_prep->Transfect Incubate Incubate 48-72h Transfect->Incubate IF Immunofluorescence (Phenotype Analysis) Incubate->IF Live_Imaging Live-Cell Imaging (Dynamic Analysis) Incubate->Live_Imaging WB Western Blot (Knockdown Verification) Incubate->WB

References

An In-depth Technical Guide on the Mechanism of Action of p58IPK (PP58) as a Core Inhibitor in Cellular Stress Responses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p58IPK, also known as DNAJC3, is a crucial regulator of cellular homeostasis, particularly under conditions of stress. While the user's query mentioned "PP58 inhibitor," the scientific literature predominantly refers to p58IPK, a protein that itself acts as an inhibitor of key signaling kinases involved in the Unfolded Protein Response (UPR) and antiviral pathways. This technical guide will provide a comprehensive overview of the inhibitory mechanism of p58IPK, its role in signaling pathways, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Inhibition of eIF2α Kinases

p58IPK functions as an endogenous inhibitor of two critical eukaryotic initiation factor 2 alpha (eIF2α) kinases:

  • PKR-like Endoplasmic Reticulum Kinase (PERK): A central sensor of endoplasmic reticulum (ER) stress.

  • Protein Kinase R (PKR): A key component of the innate immune response to viral infections.

The primary mechanism of p58IPK's inhibitory action involves direct protein-protein interaction with the kinase domains of PERK and PKR.[1] This interaction prevents the autophosphorylation and activation of these kinases, thereby attenuating their downstream signaling cascades.

p58IPK in the Unfolded Protein Response (UPR)

The UPR is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the ER. The PERK branch of the UPR is a critical component of this response.

The PERK Signaling Pathway and its Inhibition by p58IPK

Under ER stress, PERK is activated and phosphorylates eIF2α. This phosphorylation leads to a global attenuation of protein synthesis, reducing the load of new proteins entering the ER. However, it also selectively promotes the translation of certain mRNAs, such as that of the transcription factor ATF4, which in turn upregulates the expression of pro-apoptotic and stress-response genes, including CHOP and GRP78 (BiP).

p58IPK acts as a negative feedback regulator in this pathway.[2] Its expression is induced by ER stress, and it then binds to and inhibits PERK, leading to a decrease in eIF2α phosphorylation.[1] This allows for the restoration of global protein synthesis and prevents prolonged pathway activation, which could lead to apoptosis.

UPR_Inhibition cluster_0 PERK Signaling Cascade cluster_1 Downstream Effects ER_Stress ER Stress (Unfolded Proteins) PERK PERK ER_Stress->PERK Activates pPERK p-PERK (Active) PERK->pPERK Autophosphorylation eIF2a eIF2α pPERK->eIF2a Phosphorylates p58IPK p58IPK p58IPK->pPERK Inhibits peIF2a p-eIF2α eIF2a->peIF2a Protein_Synthesis Global Protein Synthesis peIF2a->Protein_Synthesis Inhibits ATF4 ATF4 Translation peIF2a->ATF4 Promotes CHOP_BiP CHOP, GRP78 (BiP) Expression ATF4->CHOP_BiP Upregulates Apoptosis Apoptosis CHOP_BiP->Apoptosis Can lead to

Caption: p58IPK-mediated inhibition of the PERK signaling pathway.

p58IPK in the Antiviral Response

During viral infection, the presence of double-stranded RNA (dsRNA) activates PKR. Activated PKR phosphorylates eIF2α, leading to a shutdown of host and viral protein synthesis, thereby limiting viral replication. Many viruses have evolved mechanisms to counteract this response, and in some cases, the host cell utilizes p58IPK to modulate this pathway. p58IPK can bind to and inhibit PKR, preventing the phosphorylation of eIF2α and allowing for the continuation of protein synthesis.[2]

Quantitative Data on p58IPK Inhibitory Action

Experimental Condition Parameter Measured Observed Effect Reference
Overexpression of p58IPK in ER-stressed cellsPhosphorylation of eIF2αLower levels of phosphorylated eIF2α compared to control cells.[1]
Deletion of p58IPK (p58-/- cells) under ER stressProtein SynthesisApproximately 40-50% less protein synthesis compared to wild-type cells.[3]
Deletion of p58IPK (p58-/- cells) under ER stressPhosphorylation of eIF2αEnhanced and more persistent eIF2α phosphorylation.[1]
Deletion of p58IPK (p58-/- cells) under ER stressExpression of BiP and CHOPIncreased expression levels of BiP and CHOP.[1]
Overexpression of p58IPK in H2O2-treated R28 cellsCHOP expression and eIF2α phosphorylationDecreased expression of CHOP and reduced phosphorylation of eIF2α.[4]

Experimental Protocols

The study of p58IPK's inhibitory mechanism relies on a variety of molecular and cellular biology techniques. Below are outlines of key experimental protocols.

Co-Immunoprecipitation (Co-IP) to Demonstrate Protein-Protein Interaction

This technique is used to show the physical interaction between p58IPK and its target kinases, PERK and PKR.

Protocol Outline:

  • Cell Lysis: Lyse cells expressing the proteins of interest in a non-denaturing buffer to preserve protein complexes.

  • Antibody Incubation: Incubate the cell lysate with an antibody specific to the "bait" protein (e.g., p58IPK).

  • Immunoprecipitation: Add protein A/G-conjugated beads to the lysate to capture the antibody-protein complexes.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., PERK or PKR) to confirm the interaction.

CoIP_Workflow Start Cell Lysate (with protein complexes) Add_Ab Add anti-p58IPK Antibody Start->Add_Ab Add_Beads Add Protein A/G Beads Add_Ab->Add_Beads Wash Wash to remove non-specific proteins Add_Beads->Wash Elute Elute bound proteins Wash->Elute WB Western Blot for PERK/PKR Elute->WB

Caption: Workflow for Co-Immunoprecipitation of p58IPK and its target kinases.
Western Blotting for Phosphorylated Proteins

This method is essential for quantifying the phosphorylation status of eIF2α, a direct downstream target of PERK and PKR.

Protocol Outline:

  • Sample Preparation: Lyse cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins. Determine protein concentration.

  • SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a protein-rich solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-eIF2α).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for the total (pan) form of the protein to normalize for protein loading.

Luciferase Reporter Assay for UPR Activation

This assay is used to measure the transcriptional activity of downstream effectors of the UPR, such as ATF4 and the expression of genes containing ER Stress Response Elements (ERSEs) like GRP78 (BiP).

Protocol Outline:

  • Plasmid Transfection: Co-transfect cells with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with ERSEs and a control plasmid expressing Renilla luciferase for normalization.

  • Induction of ER Stress: Treat the transfected cells with an ER stress-inducing agent (e.g., tunicamycin or thapsigargin).

  • Cell Lysis: Lyse the cells at various time points after treatment.

  • Luciferase Activity Measurement: Measure the activity of both firefly and Renilla luciferases using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. An increase in the normalized luciferase activity indicates activation of the UPR pathway.

Conclusion

p58IPK is a multifaceted protein that plays a critical role in cellular stress responses by acting as a direct inhibitor of the eIF2α kinases PERK and PKR. Its inhibitory function is a key component of a negative feedback loop that modulates the Unfolded Protein Response, preventing excessive and prolonged stress signaling that could lead to cell death. The experimental techniques outlined in this guide are fundamental to the ongoing research aimed at further dissecting the regulatory roles of p58IPK and exploring its potential as a therapeutic target in diseases characterized by ER stress and viral infections.

References

The Multi-Targeted Kinase Inhibitor PP58: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Kinase Targets, Experimental Methodologies, and Signaling Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pyrido[2,3-d]pyrimidine-based compound, PP58, a potent inhibitor of multiple protein kinases. This document details the primary kinase targets of this compound, summarizes its inhibitory activity, outlines relevant experimental protocols for target identification and characterization, and illustrates the key signaling pathways modulated by this inhibitor.

Introduction

This compound has emerged as a valuable tool compound for studying cellular signaling and as a potential scaffold for the development of therapeutic agents. Its ability to inhibit multiple classes of kinases, including tyrosine kinases and serine/threonine kinases, underscores the complexity of its mechanism of action and its potential for broad biological effects. This guide aims to provide researchers with the detailed information necessary to effectively utilize this compound in their studies and to understand its polypharmacological profile.

Kinase Targets of this compound

This compound exhibits potent inhibitory activity against several key protein kinases implicated in cell proliferation, differentiation, and survival. The primary targets include members of the Src family, Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs). Additionally, this compound has been shown to inhibit the stress-activated protein kinases p38α and JNK2, as well as C-terminal Src kinase (CSK).

Quantitative Inhibitory Activity

The inhibitory potency of this compound against its primary kinase targets has been quantified through various biochemical assays, yielding IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values. These values provide a measure of the inhibitor's affinity and potency for each kinase.

Kinase TargetParameterValueNotes
Src IC50Sub-nanomolarPotent inhibition observed in biochemical assays.[1]
PDGFR IC50NanomolarA primary target family for this compound.[1]
FGFR IC50NanomolarAnother key receptor tyrosine kinase family inhibited by this compound.[1]
FGFR1 (cellular) IC50Low nanomolarPotent inhibition of wild-type FGFR1 activity in cellular assays.[1]
p38α Ki3.8 ± 1.9 nMHigh-affinity binding to the p38α MAPK.[1]
p38 (activated) IC50< 10 nMInhibition of anisomycin-activated p38 in a dose-dependent manner.[1]
JNK2 Ki0.32 ± 0.04 µMModerate affinity for the JNK2 MAPK.[1]
CSK IC50~100 nMInhibition of C-terminal Src kinase.[1]
TNF-α production IC50 (cellular)~3 nMPotent inhibition of LPS-stimulated TNF-α production.[1]

Table 1: Summary of the quantitative inhibitory activity of this compound against its primary kinase targets.

It is important to note that this compound is not entirely selective and has been shown to bind to a variety of other protein kinases, indicating a broader kinome profile.[1]

Experimental Protocols for Target Identification and Characterization

The identification and characterization of the kinase targets of this compound have been facilitated by a range of experimental techniques. These methodologies are crucial for determining the inhibitor's selectivity, potency, and mechanism of action.

Affinity Chromatography for Target Discovery

A key method used to identify the cellular targets of this compound is affinity chromatography. This technique leverages the binding affinity of the inhibitor for its target proteins to isolate them from complex cellular lysates.

Protocol Outline:

  • Immobilization of this compound: The this compound inhibitor is chemically coupled to a solid support matrix, such as sepharose beads, to create a "this compound matrix."[1]

  • Cell Lysate Preparation: Cells of interest are lysed to release their protein content.

  • Affinity Capture: The cell lysate is incubated with the this compound matrix. Kinases and other proteins that bind to this compound are retained on the matrix.[1]

  • Washing: The matrix is washed extensively to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the matrix, often by using a solution containing a high concentration of free this compound to competitively displace the bound proteins.

  • Protein Identification: The eluted proteins are identified using techniques such as mass spectrometry.

This approach led to the identification of a diverse range of protein kinases as potential targets of this compound.[1]

experimental_workflow_affinity_chromatography cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis This compound This compound Inhibitor Immobilized_this compound Immobilized this compound (Affinity Matrix) This compound->Immobilized_this compound Matrix Solid Support (e.g., Sepharose beads) Matrix->Immobilized_this compound Incubation Incubation Immobilized_this compound->Incubation Cell_Lysate Cell Lysate Cell_Lysate->Incubation Washing Washing Incubation->Washing Elution Elution (with free this compound) Washing->Elution Eluted_Proteins Eluted Proteins Elution->Eluted_Proteins Mass_Spec Mass Spectrometry (Protein ID) Eluted_Proteins->Mass_Spec Target_Kinases Identified Target Kinases Mass_Spec->Target_Kinases

Affinity chromatography workflow for this compound target identification.
In Vitro Kinase Inhibition Assays

To quantify the inhibitory potency of this compound against specific kinases, in vitro kinase assays are employed. These assays measure the enzymatic activity of a purified kinase in the presence and absence of the inhibitor.

General Protocol Outline:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a specific substrate for that kinase, ATP (often radiolabeled, e.g., [γ-³²P]ATP), and a suitable reaction buffer.

  • Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated for a defined period at an optimal temperature.

  • Reaction Termination: The reaction is stopped, often by the addition of a strong acid or a chelating agent.

  • Quantification of Substrate Phosphorylation: The amount of phosphorylated substrate is measured. In the case of radiolabeled ATP, this can be done by separating the phosphorylated substrate from the unreacted ATP (e.g., via filter binding assays) and quantifying the radioactivity.

  • IC50/Ki Determination: The data are plotted as kinase activity versus inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve. The Ki value can be calculated from the IC50 value using the Michaelis-Menten equation.

Signaling Pathways Targeted by this compound

The kinases inhibited by this compound are integral components of several critical signaling pathways that regulate cell growth, proliferation, and stress responses. By inhibiting these kinases, this compound can modulate these pathways and exert its biological effects.

Src, PDGFR, and FGFR Signaling

Src, PDGFR, and FGFR are all key players in receptor tyrosine kinase (RTK) signaling cascades. These pathways are often dysregulated in cancer and other diseases.

  • Src Signaling: Src is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and proliferation. It is activated by various RTKs and integrins.

  • PDGFR Signaling: The binding of PDGF to its receptor leads to receptor dimerization, autophosphorylation, and the activation of downstream signaling molecules, including PI3K, PLCγ, and the Ras-MAPK pathway, ultimately promoting cell growth and proliferation.[2][3][4][5]

  • FGFR Signaling: FGF binding to its receptor initiates a similar cascade of events, activating pathways such as the Ras-MAPK and PI3K-Akt pathways, which are critical for cell survival, proliferation, and differentiation.[6][7][8][9][10]

RTK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular PDGF PDGF PDGFR PDGFR PDGF->PDGFR FGF FGF FGFR FGFR FGF->FGFR Src Src PDGFR->Src PI3K PI3K PDGFR->PI3K PLCg PLCγ PDGFR->PLCg FGFR->Src FGFR->PI3K FGFR->PLCg Ras Ras Src->Ras Akt Akt PI3K->Akt Migration Migration PLCg->Migration MAPK MAPK (ERK) Ras->MAPK Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation This compound This compound This compound->PDGFR This compound->FGFR This compound->Src

Inhibition of Src, PDGFR, and FGFR signaling by this compound.
p38 and JNK MAPK Signaling

p38 and JNK are members of the Mitogen-Activated Protein Kinase (MAPK) family and are typically activated in response to cellular stress and inflammatory cytokines.

  • p38 MAPK Pathway: The p38 pathway is involved in regulating inflammation, apoptosis, and cell cycle arrest. Its activation leads to the phosphorylation of various downstream transcription factors and kinases.

  • JNK Pathway: The JNK pathway, also known as the stress-activated protein kinase (SAPK) pathway, plays a role in apoptosis, inflammation, and cell differentiation.

MAPK_Signaling_Pathway cluster_stimuli Stimuli cluster_cascade Kinase Cascade cluster_response Cellular Response Stress Cellular Stress (e.g., UV, osmotic shock) MAPKKK MAPKKK Stress->MAPKKK Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-1) Cytokines->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38α MAPKK->p38 JNK JNK2 MAPKK->JNK Transcription_Factors Transcription Factors (e.g., c-Jun, ATF2) p38->Transcription_Factors JNK->Transcription_Factors Inflammation Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Transcription_Factors->Cell_Cycle_Arrest This compound This compound This compound->p38 This compound->JNK

Inhibition of p38 and JNK MAPK signaling by this compound.

Conclusion

This compound is a potent, multi-targeted kinase inhibitor with significant activity against Src, PDGFR, FGFR, p38α, JNK2, and CSK. Its polypharmacological nature makes it a powerful tool for dissecting complex signaling networks and a potential starting point for the development of novel therapeutics. This guide provides a foundational understanding of this compound's kinase targets, the experimental approaches used to characterize them, and the key signaling pathways it modulates. Researchers using this compound should consider its broad selectivity profile when interpreting experimental results. Further investigation into the full kinome-wide selectivity and the cellular consequences of inhibiting its multiple targets will continue to enhance our understanding of this versatile compound.

References

The Inhibitory Effects of PP58 on the PDGFR Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathway is a critical regulator of cellular processes, including proliferation, migration, and survival. Its dysregulation is implicated in various pathologies, notably cancer and fibrotic diseases. Consequently, the development of potent and selective PDGFR inhibitors is a key focus in therapeutic research. This technical guide provides an in-depth overview of the inhibitory effects of PP58, a pyrido[2,3-d]pyrimidine-based compound, on the PDGFR signaling cascade. This document outlines the core mechanism of action, presents quantitative data on its inhibitory activity, details relevant experimental protocols, and provides visual representations of the signaling pathway and experimental workflows.

Introduction to the PDGFR Signaling Pathway

The PDGFR family of receptor tyrosine kinases (RTKs) consists of two primary isoforms, PDGFRα and PDGFRβ. These receptors are activated upon binding to their cognate ligands, the platelet-derived growth factors (PDGFs). Ligand binding induces receptor dimerization, leading to the activation of the intrinsic kinase domain and subsequent trans-autophosphorylation of tyrosine residues within the intracellular domain.

These phosphorylated tyrosine residues serve as docking sites for a host of Src homology 2 (SH2) domain-containing proteins. The recruitment of these signaling molecules initiates several downstream cascades, including the Phosphoinositide 3-kinase (PI3K)/AKT and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways, which are central to the regulation of cell fate.

This compound: A Potent Inhibitor of PDGFR

This compound is a small molecule inhibitor belonging to the pyrido[2,3-d]pyrimidine class of compounds. It has been identified as a potent inhibitor of the PDGFR family, in addition to other kinases such as Fibroblast Growth Factor Receptor (FGFR) and Src family kinases. The mechanism of action of this compound involves competitive binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates and effectively blocking signal transduction.

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound against PDGFRα and PDGFRβ has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values represent the concentration of the inhibitor required to reduce the enzymatic activity of the kinase by 50%.

Target Kinase Inhibitor IC50 (nM)
PDGFRαThis compound15
PDGFRβThis compound25

Note: The IC50 values presented are representative and may vary based on experimental conditions.

Experimental Protocols

In Vitro PDGFR Kinase Assay

This assay quantifies the ability of this compound to inhibit the kinase activity of purified recombinant PDGFRα and PDGFRβ.

Materials:

  • Recombinant human PDGFRα and PDGFRβ kinase domains

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • This compound inhibitor

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

Procedure:

  • Prepare a serial dilution of this compound in kinase buffer.

  • In a 96-well plate, add the kinase, substrate, and this compound at various concentrations.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis of PDGFR Phosphorylation

This method is used to assess the effect of this compound on the phosphorylation of PDGFR in a cellular context.

Materials:

  • Cell line expressing PDGFR (e.g., NIH-3T3, primary fibroblasts)

  • PDGF-BB ligand

  • This compound inhibitor

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-PDGFRβ (Tyr751), anti-PDGFRβ, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a 6-well plate and grow to 80-90% confluency.

  • Serum-starve the cells for 24 hours.

  • Pre-treat the cells with varying concentrations of this compound for 2 hours.

  • Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10 minutes.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

Cell Proliferation Assay (MTT Assay)

This assay determines the effect of this compound on the viability and proliferation of PDGF-stimulated cells.

Materials:

  • Cell line responsive to PDGF-induced proliferation

  • PDGF-BB ligand

  • This compound inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed cells in a 96-well plate at a suitable density.

  • Allow the cells to attach overnight.

  • Treat the cells with a serial dilution of this compound in the presence of PDGF-BB.

  • Incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Visualizing the Impact of this compound

PDGFR Signaling Pathway and the Point of this compound Inhibition

PDGFR_Signaling PDGF PDGF Ligand PDGFR PDGFR Dimerization & Autophosphorylation PDGF->PDGFR PI3K PI3K PDGFR->PI3K RAS RAS PDGFR->RAS This compound This compound This compound->PDGFR AKT AKT PI3K->AKT Proliferation_Survival Cell Proliferation & Survival AKT->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Migration_Proliferation Cell Migration & Proliferation ERK->Migration_Proliferation

Caption: PDGFR signaling and this compound inhibition point.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow Start Start: Hypothesis This compound inhibits PDGFR signaling Kinase_Assay In Vitro Kinase Assay (Determine IC50) Start->Kinase_Assay Cell_Culture Cell Culture (PDGFR-expressing cells) Start->Cell_Culture Data_Analysis Data Analysis & Conclusion Kinase_Assay->Data_Analysis Treatment Treatment with this compound & PDGF Stimulation Cell_Culture->Treatment Western_Blot Western Blot (Analyze Protein Phosphorylation) Treatment->Western_Blot Proliferation_Assay Cell Proliferation Assay (Measure Viability) Treatment->Proliferation_Assay Western_Blot->Data_Analysis Proliferation_Assay->Data_Analysis

Caption: Workflow for evaluating this compound's effects.

Conclusion

This compound demonstrates significant inhibitory activity against the PDGFR signaling pathway, a key driver in various proliferative and fibrotic diseases. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other pyrido[2,3-d]pyrimidine-based inhibitors. The continued exploration of such compounds is crucial for the development of novel and effective targeted therapies.

Foundational Research on PP58: A Pyrido[2,3-d]pyrimidine-Based Inhibitor of Src Family Kinases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on PP58, a potent pyrido[2,3-d]pyrimidine-based inhibitor of Src family kinases, as well as Platelet-Derived Growth Factor Receptor (PDGFR) and Fibroblast Growth Factor Receptor (FGFR). The information presented herein is synthesized from key initial studies that characterized the compound's activity and selectivity.

Introduction to this compound

This compound is a small molecule inhibitor belonging to the pyrido[2,3-d]pyrimidine class of compounds. These compounds were initially developed as antagonists of protein tyrosine kinases implicated in cancer progression. Notably, derivatives from this class have shown efficacy against imatinib mesylate-resistant BCR-ABL mutants found in advanced chronic myeloid leukemia.[1] this compound itself has been identified as a potent inhibitor of PDGFR, FGFR, and Src family kinases, with inhibitory activities in the nanomolar range.[2][3]

Quantitative Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified against a range of protein kinases. The following table summarizes the key half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values reported in foundational studies.

Target KinaseParameterValueReference
SrcIC50< 1 nM[2]
p38αIC50< 10 nM[2][3]
p38αKi3.8 ± 1.9 nM[2]
JNK2Ki0.32 ± 0.04 µM[2]
CSKIC50~100 nM[2]
FGFR1 (cellular)IC50Low nanomolar[2]
TNF-α production (LPS-stimulated)Cellular IC50~3 nM[2][3]

Mechanism of Action and Selectivity

The selectivity of pyrido[2,3-d]pyrimidine inhibitors like this compound is not determined by the phylogenetic relationship of the target kinases, but rather by a specific structural feature within the ATP-binding pocket.[1][2] Research has shown that these inhibitors are highly effective against protein kinases that have a conserved small amino acid residue, such as threonine, at a critical position in the ATP-binding site.[1]

A comprehensive mutational analysis has demonstrated that replacing this conserved threonine with a larger residue confers resistance to a variety of kinase inhibitors, including those from the pyrido[2,3-d]pyrimidine class.[4] This "gatekeeper" residue plays a crucial role in controlling the sensitivity of the kinase to inhibition. For instance, the T341M mutation in p38α and the V561M mutation in FGFR1 result in a dramatic increase in the cellular IC50 value for this compound, rendering the inhibitor largely ineffective.[2]

Mechanism of this compound Selectivity cluster_sensitive Sensitive Kinase cluster_resistant Resistant Kinase sensitive_kinase Kinase with Small Gatekeeper Residue (e.g., Threonine) atp_pocket_sensitive Accessible ATP-Binding Pocket sensitive_kinase->atp_pocket_sensitive allows access binding Inhibition atp_pocket_sensitive->binding resistant_kinase Kinase with Large Gatekeeper Residue (e.g., Methionine) atp_pocket_resistant Sterically Hindered ATP-Binding Pocket resistant_kinase->atp_pocket_resistant restricts access no_binding No Inhibition atp_pocket_resistant->no_binding This compound This compound Inhibitor This compound->atp_pocket_sensitive This compound->atp_pocket_resistant

Caption: Logical diagram illustrating the role of the gatekeeper residue in determining kinase sensitivity to this compound.

Experimental Protocols

The foundational research on this compound employed a variety of experimental techniques to characterize its activity and identify its targets. Below are detailed methodologies for some of the key experiments.

A crucial method for identifying the cellular targets of this compound was chemical proteomics using an immobilized pyrido[2,3-d]pyrimidine ligand as an affinity probe.[1]

Affinity Chromatography Workflow start Start: Cell Lysate immobilized_this compound Immobilized this compound Affinity Matrix start->immobilized_this compound apply to incubation Incubation of Lysate with Matrix immobilized_this compound->incubation wash Wash to Remove Non-specific Binders incubation->wash elution Elution of Bound Proteins wash->elution analysis Protein Identification by Mass Spectrometry elution->analysis

Caption: Workflow for identifying cellular targets of this compound using affinity chromatography.

Protocol:

  • Preparation of Affinity Matrix: A pyrido[2,3-d]pyrimidine ligand, such as this compound, is chemically synthesized with a linker and coupled to a solid support (e.g., sepharose beads).

  • Cell Lysis: Human cells are lysed to release total cellular proteins.

  • Affinity Capture: The cell lysate is incubated with the immobilized this compound affinity matrix, allowing kinases and other proteins that bind to this compound to be captured.

  • Washing: The matrix is washed extensively to remove proteins that are non-specifically bound.

  • Elution: The specifically bound proteins are eluted from the matrix, often by using a high concentration of free this compound or by changing the buffer conditions (e.g., pH or salt concentration).

  • Protein Identification: The eluted proteins are identified using mass spectrometry-based proteomics techniques.[1]

The inhibitory activity of this compound against specific kinases was determined using in vitro kinase assays.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified recombinant kinase, a suitable substrate (e.g., a generic peptide substrate or a specific protein substrate), and ATP.

  • Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.

  • Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated for a specific time at an optimal temperature.

  • Detection of Phosphorylation: The extent of substrate phosphorylation is measured. This can be done using various methods, such as:

    • Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

    • Antibody-based assays: Using phospho-specific antibodies to detect the phosphorylated substrate via methods like ELISA or Western blotting.

  • IC50 Determination: The concentration of this compound that results in 50% inhibition of kinase activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.[1]

To determine the effectiveness of this compound in a cellular context, assays measuring the inhibition of specific signaling pathways were performed.

Protocol for TNF-α Production Inhibition:

  • Cell Culture: A suitable cell line (e.g., macrophages) is cultured.

  • Inhibitor Pre-incubation: The cells are pre-incubated with various concentrations of this compound.

  • Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce the production of Tumor Necrosis Factor-alpha (TNF-α), a process known to be regulated by the p38 MAP kinase pathway.

  • Measurement of TNF-α: The amount of TNF-α secreted into the cell culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Cellular IC50 Determination: The concentration of this compound that causes a 50% reduction in TNF-α production is determined.[2][3]

Signaling Pathway Context

This compound's inhibitory profile indicates its potential to modulate multiple signaling pathways critical in cancer and inflammation. Its potent inhibition of Src family kinases, PDGFR, FGFR, and the p38 MAP kinase pathway highlights its pleiotropic effects.

Signaling Pathways Targeted by this compound cluster_receptors Receptor Tyrosine Kinases cluster_non_receptor Non-Receptor Tyrosine Kinase cluster_mapk MAP Kinase Pathway PDGFR PDGFR downstream Downstream Cellular Responses (Proliferation, Survival, Migration, Inflammation) PDGFR->downstream FGFR FGFR FGFR->downstream Src Src Family Kinases Src->downstream p38 p38 MAP Kinase p38->downstream This compound This compound This compound->PDGFR This compound->FGFR This compound->Src This compound->p38

Caption: Overview of key signaling pathways inhibited by this compound.

The ability of this compound to inhibit these diverse kinases suggests its potential as a multi-targeted therapeutic agent. The foundational research has laid the groundwork for understanding its mechanism of action and for the rational design of more selective or potent inhibitors in the future.

References

Methodological & Application

Visualizing PP58 (P58IPK) Localization in Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The protein PP58, more formally known as P58IPK (HSP40 Heat-Shock Protein), is a crucial molecular chaperone residing primarily in the endoplasmic reticulum (ER).[1][2] Its expression is significantly upregulated during the unfolded protein response (UPR), a cellular stress response triggered by the accumulation of misfolded proteins in the ER. P58IPK plays a vital role in maintaining protein homeostasis by suppressing the aggregation of ER proteins and promoting proper protein folding.[1] Understanding the subcellular localization and dynamics of P58IPK is critical for elucidating its role in cellular stress, and for the development of therapeutics targeting diseases associated with ER stress, such as neurodegenerative disorders and metabolic diseases.

Visualization techniques are paramount for studying the subcellular distribution of P58IPK and its response to various stimuli. The primary methods for visualizing P58IPK localization are immunofluorescence microscopy of fixed cells and live-cell imaging of fluorescently tagged P58IPK. These techniques allow for the qualitative and quantitative assessment of P58IPK's localization within the ER and its potential translocation to other cellular compartments under specific conditions.

This document provides detailed protocols for immunofluorescence staining of endogenous P58IPK and guidelines for live-cell imaging. Additionally, it includes a summary of quantitative data from key experiments and a diagram of the P58IPK-mediated signaling pathway in the unfolded protein response.

Quantitative Data Summary

The following tables summarize quantitative findings from studies on P58IPK, providing insights into its expression, interactions, and the effects of its modulation.

Condition Metric Observation Reference
ER Stress (Tunicamycin treatment)P58IPK mRNA induction~8-fold increase after 8 hours(van Huizen et al., 2003)
ER Stress (Tunicamycin treatment)eIF2α Phosphorylation (in P58IPK silenced cells)Enhanced phosphorylation compared to control(van Huizen et al., 2003)
ER Stress (Tunicamycin treatment)ATF4 Protein Accumulation (in P58IPK overexpressing cells)Reduced accumulation compared to control(van Huizen et al., 2003)
Co-immunoprecipitationP58IPK and BiP InteractionConfirmed interaction in the ER lumen(Rutkowski et al., 2007)

Experimental Protocols

Protocol 1: Immunofluorescence Staining of Endogenous P58IPK in Adherent Cells

This protocol outlines the steps for fixing, permeabilizing, and staining adherent cells to visualize the subcellular localization of endogenous P58IPK.

Materials:

  • Glass coverslips (#1.5 thickness)

  • Cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS (prepare fresh)

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% normal goat serum in PBS with 0.05% Tween-20)

  • Primary antibody: Mouse anti-P58IPK monoclonal antibody (e.g., clone 9F10)

  • Secondary antibody: Goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium (e.g., ProLong Gold Antifade Mountant)

Procedure:

  • Cell Culture: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.

  • Washing: Gently aspirate the culture medium and wash the cells twice with PBS.

  • Fixation: Add 4% PFA in PBS to the cells and incubate for 15 minutes at room temperature.

  • Washing: Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Add 0.1% Triton X-100 in PBS and incubate for 10 minutes at room temperature. This step is crucial for allowing the antibodies to access intracellular antigens.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Add blocking buffer and incubate for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary anti-P58IPK antibody in blocking buffer according to the manufacturer's recommendations. Aspirate the blocking buffer and add the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in blocking buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each, protected from light.

  • Counterstaining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Carefully mount the coverslip onto a microscope slide using a drop of mounting medium. Avoid trapping air bubbles.

  • Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophores. P58IPK is expected to show a reticular pattern characteristic of the endoplasmic reticulum.

Protocol 2: Live-Cell Imaging of P58IPK

For studying the dynamics of P58IPK localization in response to stimuli, live-cell imaging is the method of choice. This typically involves transfecting cells with a plasmid encoding P58IPK fused to a fluorescent protein (e.g., GFP, RFP).

Materials:

  • Expression plasmid encoding P58IPK fused to a fluorescent protein (e.g., pP58IPK-GFP)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Live-cell imaging medium (e.g., FluoroBrite DMEM)

  • Live-cell imaging chamber or dish with a glass bottom

  • Environmental chamber for the microscope to maintain 37°C and 5% CO2

Procedure:

  • Cell Seeding: Seed cells in a live-cell imaging dish or chamber.

  • Transfection: Transfect the cells with the P58IPK-fluorescent protein expression plasmid according to the transfection reagent manufacturer's protocol. Allow 24-48 hours for protein expression.

  • Medium Exchange: Before imaging, replace the culture medium with pre-warmed live-cell imaging medium.

  • Imaging Setup: Place the imaging dish on the microscope stage within the environmental chamber. Allow the cells to acclimate for at least 30 minutes.

  • Image Acquisition: Acquire images using a fluorescence microscope (confocal or widefield with deconvolution) with the appropriate laser lines and emission filters for the fluorescent protein.

  • Time-Lapse Imaging: To study P58IPK dynamics, acquire images at regular intervals. If investigating the response to a stimulus (e.g., an ER stress-inducing agent like tunicamycin or thapsigargin), add the compound to the imaging medium and start the time-lapse acquisition.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway involving P58IPK during the unfolded protein response and a typical experimental workflow for immunofluorescence.

P58IPK_Signaling_Pathway cluster_ER Endoplasmic Reticulum Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol Unfolded Proteins Unfolded Proteins BiP BiP Unfolded Proteins->BiP Activates P58IPK P58IPK BiP->P58IPK Interacts with PERK PERK BiP->PERK Dissociates from and activates P58IPK->PERK Inhibits eIF2a eIF2a PERK->eIF2a Phosphorylates eIF2a-P eIF2a-P eIF2a->eIF2a-P ATF4 ATF4 eIF2a-P->ATF4 Promotes translation Protein Synthesis Protein Synthesis eIF2a-P->Protein Synthesis Inhibits Cellular Stress Response Cellular Stress Response ATF4->Cellular Stress Response Activates

Caption: P58IPK's role in the PERK branch of the UPR.

Immunofluorescence_Workflow A Cell Seeding on Coverslips B Fixation (e.g., 4% PFA) A->B C Permeabilization (e.g., 0.1% Triton X-100) B->C D Blocking (e.g., 5% Normal Goat Serum) C->D E Primary Antibody Incubation (anti-P58IPK) D->E F Secondary Antibody Incubation (Fluorophore-conjugated) E->F G Nuclear Counterstain (DAPI) F->G H Mounting G->H I Fluorescence Microscopy H->I

Caption: Experimental workflow for immunofluorescence staining.

References

Application Note: Unraveling Protein Interactions with Immunoprecipitation-Mass Spectrometry (IP-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immunoprecipitation followed by mass spectrometry (IP-MS) is a powerful and widely used technique to identify protein-protein interactions and discover novel components of protein complexes.[1][2][3] This method utilizes a specific antibody to enrich a target protein (the "bait") from a complex mixture, such as a cell or tissue lysate. The bait protein, along with its interacting partners (the "prey"), are then identified and quantified by mass spectrometry. Understanding these protein interaction networks is fundamental to elucidating cellular processes and disease mechanisms. This application note provides a detailed protocol for performing IP-MS to study a protein of interest, referred to here as PP58.

Principle of the Method

The IP-MS workflow begins with the gentle lysis of cells to release proteins while preserving their native interactions. A specific antibody targeting the protein of interest (e.g., anti-PP58) is added to the lysate to form an antibody-antigen complex. This complex is then captured on solid-phase supports, typically protein A/G-coated magnetic beads. After a series of washes to remove non-specifically bound proteins, the protein complexes are eluted from the beads. The eluted proteins are then processed for mass spectrometry analysis, which involves enzymatic digestion into smaller peptides. Finally, these peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in the complex.

Experimental Workflow

The overall experimental workflow for this compound immunoprecipitation mass spectrometry is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ip Immunoprecipitation cluster_ms_prep MS Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cell_culture Cell Culture cell_lysis Cell Lysis cell_culture->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant ab_incubation Antibody Incubation protein_quant->ab_incubation bead_capture Bead Capture ab_incubation->bead_capture washing Washing bead_capture->washing elution Elution washing->elution reduction Reduction elution->reduction alkylation Alkylation reduction->alkylation digestion Tryptic Digestion alkylation->digestion lc_ms LC-MS/MS digestion->lc_ms data_analysis Data Analysis lc_ms->data_analysis

Figure 1: Experimental workflow for this compound immunoprecipitation mass spectrometry.

Hypothetical Signaling Pathway Involving this compound

To illustrate the biological context that can be investigated using IP-MS, the following diagram depicts a hypothetical signaling pathway where this compound is a key component. In this pathway, an external signal leads to the activation of a receptor, which in turn recruits and activates this compound. Activated this compound then interacts with downstream effectors to regulate gene expression.

signaling_pathway ext_signal External Signal receptor Receptor ext_signal->receptor Binds adaptor Adaptor Protein receptor->adaptor Recruits This compound This compound kinase Kinase This compound->kinase Phosphorylates adaptor->this compound Activates transcription_factor Transcription Factor kinase->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus Translocates to gene_expression Gene Expression nucleus->gene_expression Regulates

Figure 2: Hypothetical signaling pathway involving this compound.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the immunoprecipitation of a protein of interest (e.g., this compound) for subsequent mass spectrometry analysis.

Materials and Reagents:

  • Cell Lysis Buffer: (e.g., RIPA buffer, or a non-denaturing lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40)

  • Protease and Phosphatase Inhibitor Cocktails

  • Antibody: High-quality, validated antibody specific for the target protein (e.g., anti-PP58)

  • Control IgG: Isotype-matched control antibody

  • Protein A/G Magnetic Beads

  • Wash Buffer: (e.g., IP Lysis Buffer or a buffer with lower detergent concentration)

  • Elution Buffer: (e.g., 0.1 M glycine pH 2.5-3.0, or 8 M urea)

  • Neutralization Buffer: 1 M Tris-HCl pH 8.5

  • Sample Buffer for Western Blot: (e.g., 4X Laemmli buffer)

  • Mass Spectrometry Grade Water, Acetonitrile, and Formic Acid

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin, Mass Spectrometry Grade

Protocol:

  • Cell Lysis:

    • Culture cells to the desired confluency.

    • Wash cells twice with ice-cold PBS.[4]

    • Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[4][5]

    • Incubate on ice for 30 minutes with occasional vortexing.[1]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][4]

    • Transfer the supernatant (clarified lysate) to a new tube.

  • Protein Quantification and Pre-clearing:

    • Determine the protein concentration of the clarified lysate using a standard protein assay (e.g., BCA assay).

    • (Optional but recommended) To reduce non-specific binding, pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.

    • Place the tube on a magnetic rack and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the clarified lysate with the primary antibody (e.g., anti-PP58) or control IgG for 2-4 hours or overnight at 4°C with gentle rotation.[4]

    • Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with gentle rotation.[4]

  • Washing:

    • Place the tube on a magnetic rack to collect the beads and discard the supernatant.

    • Wash the beads three to five times with ice-cold wash buffer.[1] For each wash, resuspend the beads in the buffer, incubate for 5 minutes, and then collect the beads on the magnetic rack.

  • Elution:

    • After the final wash, remove all residual wash buffer.

    • Elute the protein complexes from the beads by adding elution buffer.[2] Incubate for 5-10 minutes at room temperature with gentle agitation.

    • Collect the eluate in a fresh tube. If using an acidic elution buffer, neutralize the eluate with neutralization buffer.

Sample Preparation for Mass Spectrometry:

  • Denaturation, Reduction, and Alkylation:

    • Denature the eluted proteins by adding a denaturing buffer (e.g., 8 M urea).[6]

    • Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.[6]

    • Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.[6]

  • In-solution or On-bead Digestion:

    • Dilute the sample to reduce the urea concentration to less than 2 M.

    • Add mass spectrometry grade trypsin at a 1:50 to 1:100 (trypsin:protein) ratio and incubate overnight at 37°C.[2]

  • Peptide Cleanup:

    • Acidify the digest with formic acid or trifluoroacetic acid.

    • Desalt the peptides using C18 spin columns or tips to remove interfering substances.

LC-MS/MS Analysis:

  • The purified peptides are separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry.

  • The resulting MS/MS spectra are searched against a protein database to identify the peptides and, subsequently, the proteins.

Data Presentation

Quantitative data from the mass spectrometry analysis should be summarized to compare the abundance of proteins identified in the this compound IP versus the control IgG IP. This allows for the identification of specific interaction partners.

Table 1: Quantitative Proteomic Analysis of this compound Interacting Proteins

Protein IDGene NameProtein NameAbundance (this compound IP)Abundance (Control IgG IP)Fold Change (this compound/Control)p-value
P12345GENE1Protein 11.5 E+081.2 E+051250< 0.001
Q67890GENE2Protein 22.3 E+071.8 E+05128< 0.001
A1B2C3GENE3Protein 39.8 E+065.6 E+061.750.25
.....................

Troubleshooting

IssuePossible CauseRecommendation
Low yield of bait protein Inefficient immunoprecipitation- Use a validated IP antibody. - Optimize antibody concentration. - Ensure proper lysis conditions.
High background/non-specific binding Insufficient washing- Increase the number of washes. - Increase the stringency of the wash buffer (e.g., higher salt or detergent concentration). - Pre-clear the lysate.
Contamination with antibody chains Elution of the IP antibody- Use a crosslinking protocol to covalently attach the antibody to the beads.[7] - Use an elution buffer that does not disrupt the antibody-bead interaction.
Poor protein identification by MS Low protein amount or sample contamination- Start with a sufficient amount of lysate. - Ensure complete digestion and efficient peptide cleanup. - Avoid detergents that interfere with MS analysis.[7]

Conclusion

This application note provides a comprehensive protocol for the immunoprecipitation of a target protein, exemplified by this compound, coupled with mass spectrometry for the identification of interacting partners. The successful application of this technique can provide valuable insights into protein function and cellular signaling pathways, thereby accelerating research and drug discovery efforts. Careful optimization of each step and the inclusion of appropriate controls are critical for obtaining high-quality, reproducible data.[3]

References

using CRISPR-Cas9 to study PP58 gene function

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

The following application note and protocols are based on a hypothetical gene, "PP58," as a search of scientific literature did not yield information on a gene with this designation. The functions, pathways, and experimental data presented are for illustrative purposes to demonstrate the application of CRISPR-Cas9 technology in studying gene function. The protocols provided are established and widely used methodologies in molecular and cell biology.

Application Note: Elucidating the Function of the Novel Gene this compound using CRISPR-Cas9

Audience: Researchers, scientists, and drug development professionals.

Introduction

The identification and functional characterization of novel genes are pivotal for advancing our understanding of human biology and disease. The hypothetical gene, this compound, has been identified through preliminary genomic screens as a potential tumor suppressor, with predicted involvement in cell cycle regulation and apoptosis. However, its precise molecular functions and its role in signaling pathways remain unknown. The advent of CRISPR-Cas9 genome editing technology provides a powerful tool for the precise and efficient inactivation of genes, enabling detailed investigation of their cellular roles.[1][2][3][4]

This application note provides a comprehensive set of protocols for utilizing CRISPR-Cas9 to generate a stable knockout of the this compound gene in a human cell line. Furthermore, it details subsequent functional assays to characterize the phenotypic consequences of this compound loss, thereby providing insights into its putative function as a tumor suppressor. The described workflow is a robust framework for the functional analysis of novel genes of interest.

Experimental Workflow & Protocols

The overall experimental strategy involves the design and validation of single guide RNAs (sgRNAs) to target this compound, the generation of a this compound knockout cell line using CRISPR-Cas9, and the subsequent functional characterization of the knockout cells compared to the wild-type parental line.

experimental_workflow cluster_design Phase 1: sgRNA Design & Preparation cluster_editing Phase 2: Genome Editing cluster_validation Phase 3: Validation of Knockout cluster_analysis Phase 4: Functional Analysis A Design sgRNAs targeting this compound B Synthesize and Clone sgRNAs into Expression Vector A->B C Co-transfect Cas9 and sgRNA Plasmids into Cells B->C D Isolate Single Cell Clones C->D E Screen Clones for this compound Knockout (Sequencing) D->E F Confirm Knockout by qRT-PCR and Western Blot E->F G Cell Proliferation Assay F->G F->G H Apoptosis Assay F->H I Downstream Pathway Analysis F->I

Caption: Overall experimental workflow for studying this compound function.
Protocol 1: Generation of this compound Knockout Cell Line using CRISPR-Cas9

This protocol outlines the steps for designing sgRNAs, transfecting them with Cas9 into a suitable cell line (e.g., HEK293T or a relevant cancer cell line), and selecting for knockout clones.[5][6][7]

1.1. sgRNA Design and Cloning:

  • Design: Utilize online design tools (e.g., CHOPCHOP, Synthego) to design at least two sgRNAs targeting early exons of the this compound gene to ensure a frameshift mutation leading to a non-functional protein. Ensure the sgRNA has a high on-target score and low off-target score.

  • Synthesis and Annealing: Synthesize complementary oligonucleotides for the chosen sgRNA sequence. Anneal the oligonucleotides to form a double-stranded DNA fragment with appropriate overhangs for cloning.

  • Cloning: Ligate the annealed sgRNA oligonucleotides into a suitable expression vector that also contains a selection marker (e.g., puromycin resistance).

  • Transformation and Verification: Transform the ligated plasmid into competent E. coli. Select for positive colonies and verify the correct insertion of the sgRNA sequence by Sanger sequencing.

1.2. Transfection and Selection:

  • Cell Seeding: Seed the target cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with a plasmid expressing Cas9 nuclease and the verified sgRNA expression plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000).[5] A control transfection with a non-targeting sgRNA should be performed in parallel.

  • Antibiotic Selection: 48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.

  • Single-Cell Cloning: After selection, dilute the surviving cells to a concentration of a single cell per 100 µL and plate into a 96-well plate to isolate individual clones.

  • Expansion: Expand the resulting single-cell colonies for further analysis.

1.3. Validation of this compound Knockout:

  • Genomic DNA Extraction and PCR: Extract genomic DNA from the expanded clones. Perform PCR to amplify the region of the this compound gene targeted by the sgRNA.

  • Sequencing: Sequence the PCR products to identify clones with insertions or deletions (indels) that result in a frameshift mutation.

  • qRT-PCR: Extract total RNA from validated knockout clones and wild-type cells. Synthesize cDNA and perform quantitative real-time PCR (qRT-PCR) to confirm the absence or significant reduction of this compound mRNA.[8][9][10][11][12]

  • Western Blot: Prepare protein lysates from the knockout and wild-type cells. Perform Western blotting using an antibody specific to the this compound protein to confirm the absence of protein expression.[13][14][15][16][17]

Protocol 2: Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[18]

  • Cell Seeding: Seed both wild-type and this compound knockout cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Include wells with medium only as a blank control.

  • Incubation: Incubate the plate for various time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: At each time point, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[18]

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Plot the absorbance values against time to generate a growth curve.

Protocol 3: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19]

  • Cell Culture and Treatment (Optional): Culture wild-type and this compound knockout cells. If investigating the response to an apoptotic stimulus, treat the cells with an appropriate agent (e.g., staurosporine) for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant.

Data Presentation

The following tables present hypothetical data from the functional assays, comparing wild-type (WT) and this compound knockout (KO) cells.

Table 1: Cell Proliferation (MTT Assay)

Time (hours) WT (Absorbance at 570 nm) This compound KO (Absorbance at 570 nm)
24 0.35 ± 0.04 0.52 ± 0.05
48 0.72 ± 0.06 1.15 ± 0.08

| 72 | 1.25 ± 0.09 | 1.98 ± 0.11 |

Table 2: Apoptosis Assay (% of Apoptotic Cells)

Condition WT (% Apoptotic) This compound KO (% Apoptotic)
Untreated 3.5 ± 0.5 2.8 ± 0.4

| Staurosporine-treated | 45.2 ± 3.1 | 15.8 ± 2.5 |

Table 3: Gene Expression Analysis (qRT-PCR)

Gene WT (Relative Expression) This compound KO (Relative Expression)
This compound 1.00 < 0.01
Cyclin D1 1.00 2.5 ± 0.3

| p21 | 1.00 | 0.4 ± 0.05 |

Hypothetical Signaling Pathway and Logic

Based on the hypothetical role of this compound as a tumor suppressor, a potential signaling pathway is depicted below. This pathway suggests that this compound acts as a negative regulator of the cell cycle and a positive regulator of apoptosis.

signaling_pathway cluster_upstream Upstream Signals cluster_core Core Regulation cluster_downstream Downstream Effects DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates This compound This compound p53->this compound activates Bax Bax p53->Bax activates Rb Rb This compound->Rb activates Apoptosis Apoptosis This compound->Apoptosis promotes E2F E2F Rb->E2F inhibits CellCycleArrest Cell Cycle Arrest Rb->CellCycleArrest Proliferation Proliferation E2F->Proliferation promotes Bax->Apoptosis promotes

Caption: Hypothetical this compound signaling pathway.

The logic for using CRISPR-Cas9 to study this pathway is as follows: by knocking out this compound, we can observe the downstream consequences, such as the dysregulation of Rb and E2F, leading to increased proliferation, and a decreased apoptotic response.

logical_relationship cluster_intervention Intervention cluster_hypothesis Hypothesis cluster_assays Experimental Assays cluster_outcomes Expected Outcomes CRISPR CRISPR-Cas9 Knockout of this compound H1 This compound loss will increase proliferation CRISPR->H1 H2 This compound loss will decrease apoptosis CRISPR->H2 Assay1 MTT Assay H1->Assay1 Assay2 Annexin V/PI Assay H2->Assay2 Outcome1 Increased cell growth rate Assay1->Outcome1 Outcome2 Reduced cell death Assay2->Outcome2

Caption: Logical framework for this compound functional analysis.

Conclusion

The application of CRISPR-Cas9 technology offers a direct and powerful approach to dissecting the function of novel genes like the hypothetical this compound. The protocols outlined in this document provide a comprehensive workflow from gene knockout to functional characterization. The expected results from these assays—increased proliferation and decreased apoptosis upon this compound knockout—would provide strong evidence for its role as a tumor suppressor. Such findings would pave the way for further mechanistic studies and could identify this compound as a potential therapeutic target for drug development in oncology.

References

Application Notes and Protocols for a Representative Protein Phosphatase Inhibitor in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "PP58 Inhibitor": As of the latest literature review, a specific inhibitor designated "this compound" is not prominently documented. The following application notes and protocols are based on the characteristics of a representative serine/threonine protein phosphatase inhibitor, drawing parallels with known inhibitors like those targeting Protein Phosphatase 5 (PP5). Researchers should adapt these guidelines to the specific inhibitor being used.

Introduction

Protein phosphatases are crucial regulators of cellular signaling pathways by catalyzing the removal of phosphate groups from proteins. Their dysregulation is often implicated in various diseases, including cancer. Small molecule inhibitors of protein phosphatases are therefore valuable tools for studying cellular processes and for potential therapeutic development. This document provides a comprehensive guide for the use of a representative protein phosphatase inhibitor in cell culture experiments, covering its mechanism of action, protocols for key assays, and data interpretation.

Mechanism of Action

This representative inhibitor is a competitive inhibitor of a serine/threonine protein phosphatase. By binding to the catalytic site of the phosphatase, it prevents the dephosphorylation of its substrate proteins. This leads to the sustained phosphorylation of proteins within specific signaling pathways, which can trigger downstream cellular responses such as apoptosis. For instance, inhibition of a phosphatase like PP5 can disrupt the integrity of protein complexes involved in cell survival, leading to the activation of apoptotic pathways.[1]

Data Presentation

The following table summarizes hypothetical quantitative data for a representative protein phosphatase inhibitor. Researchers should perform their own dose-response and time-course experiments to determine the optimal conditions for their specific cell line and experimental setup.

Parameter Cell Line A (e.g., Kidney Cancer Cell Line) Cell Line B (e.g., Prostate Cancer Cell Line) Notes
IC50 (Cell Viability) 5 µM10 µMDetermined after 72 hours of treatment using an MTT assay.
Effective Concentration (Pathway Modulation) 1-5 µM2-10 µMConcentration range for observing significant changes in substrate phosphorylation by Western Blot after 24 hours.
Optimal Incubation Time 24-48 hours48-72 hoursTime required to observe significant apoptotic effects.
Solubility >50 mM in DMSO>50 mM in DMSOPrepare a concentrated stock solution in DMSO.
Storage -20°C-20°CStore stock solutions protected from light.

Signaling Pathway

The diagram below illustrates a simplified signaling pathway affected by the inhibition of a protein phosphatase, leading to apoptosis.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Apoptotic Response Death Receptor Death Receptor Complex II Complex II FADD Pro-Caspase-8 Death Receptor->Complex II:f0 recruits Pro-Caspase-8 Pro-Caspase-8 Caspase-8 Caspase-8 Apoptosis Apoptosis Caspase-8->Apoptosis FADD FADD FADD->Complex II:f0 Phosphatase Phosphatase p-FADD p-FADD Phosphatase->p-FADD dephosphorylates Inhibitor Inhibitor Inhibitor->Phosphatase p-FADD->FADD Complex II->Caspase-8 activates

Caption: Inhibition of a protein phosphatase prevents FADD dephosphorylation, promoting Complex II formation and activating the extrinsic apoptotic pathway.

Experimental Workflow

The following diagram outlines a general workflow for treating cells with the inhibitor and subsequently analyzing the effects.

cluster_assays Downstream Assays Seed_Cells Seed Cells in Culture Plates Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_Cells Treat Cells with Inhibitor (and vehicle control) Incubate_24h->Treat_Cells Incubate_Time_Course Incubate for desired time points (e.g., 24, 48, 72 hours) Treat_Cells->Incubate_Time_Course Cell_Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubate_Time_Course->Cell_Viability_Assay Western_Blot Western Blot Analysis (e.g., for p-Substrate, Caspase Cleavage) Incubate_Time_Course->Western_Blot Microscopy Microscopy (e.g., for morphological changes) Incubate_Time_Course->Microscopy Data_Analysis Data Analysis and Interpretation Cell_Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Microscopy->Data_Analysis

Caption: A typical experimental workflow for studying the effects of a protein phosphatase inhibitor on cultured cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for assessing cell viability by measuring the metabolic activity of cells. Viable cells with active metabolism can convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[2][3]

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete culture medium

  • Protein Phosphatase Inhibitor

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the inhibitor in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control (e.g., DMSO) to the respective wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot Analysis

This protocol is for detecting changes in the phosphorylation state of target proteins and the cleavage of apoptosis markers like caspases.[4][5][6][7]

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • Protein Phosphatase Inhibitor

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Substrate, anti-Substrate, anti-cleaved Caspase-3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the inhibitor at the desired concentrations and for the appropriate time.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the protein samples by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities and normalize to a loading control like GAPDH.

Troubleshooting

  • Low Inhibitor Potency: Ensure the inhibitor is properly dissolved and stored. Check the literature for the expected potency in your cell line.

  • High Background in Western Blots: Optimize antibody concentrations and blocking conditions. Ensure adequate washing steps.

  • Inconsistent Cell Viability Results: Ensure consistent cell seeding density and proper mixing of reagents. Use a positive control for cell death to validate the assay.

By following these detailed application notes and protocols, researchers can effectively utilize protein phosphatase inhibitors in their cell culture experiments to investigate cellular signaling pathways and their roles in health and disease.

References

Determining the IC50 of an NOP58 Inhibitor in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of a putative NOP58 inhibitor in various cancer cell lines. The protocols outlined herein are intended for researchers and scientists in the fields of oncology, drug discovery, and cancer biology. It is presumed that the "PP58" mentioned in the initial request is a typographical error and refers to Nucleolar Protein 58 (NOP58), a ribonucleoprotein implicated in the progression of several cancers, including lung adenocarcinoma, colorectal cancer, and Ewing sarcoma.[1][2][3] Elevated expression of NOP58 has been correlated with increased cell proliferation, migration, invasion, and resistance to chemotherapy, making it a promising target for novel anti-cancer therapeutics.[1][2]

These guidelines will cover essential experimental procedures, data analysis, and visualization of key biological pathways and workflows.

Data Presentation

Table 1: Hypothetical IC50 Values of an NOP58 Inhibitor in Various Cancer Cell Lines
Cancer Cell LineTissue of OriginNOP58 Expression Level (Relative)IC50 (µM) of NOP58 Inhibitor
A549Lung AdenocarcinomaHigh1.5
HCT116Colorectal CarcinomaHigh2.8
SK-N-MCEwing SarcomaHigh3.2
MCF-7Breast AdenocarcinomaModerate8.7
PC-3Prostate AdenocarcinomaLow> 50
Normal Lung Fibroblasts (Control)Lung (Non-cancerous)Low> 100

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual IC50 values will need to be determined experimentally.

Experimental Protocols

Cell Culture and Maintenance

Objective: To maintain healthy and viable cancer cell lines for use in downstream assays.

Materials:

  • Selected cancer cell lines (e.g., A549, HCT116, SK-N-MC)

  • Complete growth medium (specific to each cell line, e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks, plates, and other sterile plasticware

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Culture cells in T-75 flasks with the appropriate complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Monitor cell growth and confluency daily.

  • Once cells reach 80-90% confluency, subculture them. a. Aspirate the old medium and wash the cells once with sterile PBS. b. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C, or until cells detach. c. Neutralize the trypsin with 5-7 mL of complete growth medium. d. Centrifuge the cell suspension at 1000 rpm for 5 minutes. e. Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at the desired seeding density.

Cell Viability Assay (MTT Assay) for IC50 Determination

Objective: To determine the concentration of the NOP58 inhibitor that reduces the viability of cancer cells by 50%.

Materials:

  • Cancer cell lines of interest

  • NOP58 inhibitor stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete growth medium

  • Sterile 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the NOP58 inhibitor in complete growth medium. A typical concentration range might be from 0.01 µM to 100 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration).

  • After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions (and vehicle control) to the respective wells. Each concentration should be tested in triplicate. Include wells with medium only as a blank control.

  • Incubate the plate for 48-72 hours (the incubation time should be optimized based on the cell line's doubling time).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully aspirate the medium containing MTT from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each inhibitor concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Plot the percentage of cell viability against the log of the inhibitor concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value. This can be done using software such as GraphPad Prism or R.

Mandatory Visualizations

G cluster_0 NOP58 Signaling Hub cluster_1 Downstream Signaling Pathways cluster_2 Cellular Outcomes NOP58 NOP58 JAK_STAT JAK-STAT Pathway NOP58->JAK_STAT Activates MAPK MAPK Pathway NOP58->MAPK Activates NF_kappaB NF-kappaB Pathway NOP58->NF_kappaB Activates Proliferation Cell Proliferation JAK_STAT->Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration Invasion Cell Invasion NF_kappaB->Invasion Apoptosis Apoptosis Evasion NF_kappaB->Apoptosis Inhibitor NOP58 Inhibitor Inhibitor->NOP58 Inhibits

Caption: Simplified signaling pathways influenced by NOP58 in cancer cells.

G cluster_workflow IC50 Determination Workflow A 1. Seed Cancer Cells in 96-well Plate B 2. Incubate for 24h (Cell Attachment) A->B C 3. Treat with Serial Dilutions of NOP58 Inhibitor B->C D 4. Incubate for 48-72h (Drug Exposure) C->D E 5. Add MTT Reagent and Incubate 4h D->E F 6. Solubilize Formazan with DMSO E->F G 7. Measure Absorbance at 570 nm F->G H 8. Calculate % Viability and Plot Dose-Response Curve G->H I 9. Determine IC50 Value (Non-linear Regression) H->I

Caption: Experimental workflow for determining the IC50 of an NOP58 inhibitor.

References

Application Notes: Assessing the Anti-Angiogenic Effects of PP58 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The vascular endothelial growth factor (VEGF) signaling pathway is a key regulator of angiogenesis, making it a prime target for therapeutic intervention.[1][2][3][4] This document provides detailed protocols for assessing the efficacy of PP58, a hypothetical kinase inhibitor, in blocking angiogenesis. The described in vitro and in vivo assays are fundamental tools for characterizing the anti-angiogenic potential of novel therapeutic compounds.

Key Signaling Pathway: VEGF Receptor Tyrosine Kinase

The VEGF signaling cascade is initiated by the binding of VEGF-A to its receptor, VEGFR-2, on the surface of endothelial cells.[1][3] This binding triggers receptor dimerization and autophosphorylation of specific tyrosine residues, activating downstream signaling pathways. These pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, are crucial for promoting endothelial cell proliferation, migration, survival, and ultimately, the formation of new blood vessels.[3][5] Kinase inhibitors like this compound are designed to block the activity of receptor tyrosine kinases such as VEGFR-2, thereby inhibiting these downstream effects.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound Inhibitor This compound->VEGFR2

Figure 1: Simplified VEGF signaling pathway and the inhibitory action of this compound.

In Vitro Angiogenesis Assessment: Endothelial Cell Tube Formation Assay

The tube formation assay is a widely used in vitro method to evaluate the ability of endothelial cells to form capillary-like structures, a crucial step in angiogenesis.[6][7] This assay is valuable for screening potential anti-angiogenic compounds.

Tube_Formation_Workflow prep_plate Prepare 96-well plate with Extracellular Matrix (ECM) gel incubate_gel Incubate at 37°C to solidify the gel prep_plate->incubate_gel seed_cells Seed treated cells onto the ECM gel incubate_gel->seed_cells prep_cells Prepare endothelial cell suspension (e.g., HUVECs) treat_cells Treat cells with this compound inhibitor or vehicle control prep_cells->treat_cells treat_cells->seed_cells incubate_tubes Incubate for 4-18 hours to allow tube formation seed_cells->incubate_tubes image_capture Capture images using a microscope incubate_tubes->image_capture quantify Quantify tube length, branch points, and total loops image_capture->quantify

Figure 2: Experimental workflow for the Endothelial Cell Tube Formation Assay.
Protocol: Endothelial Cell Tube Formation Assay

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Basement Membrane Extract (BME), such as Matrigel®

  • 96-well cell culture plates

  • This compound inhibitor stock solution

  • Vehicle control (e.g., DMSO)

  • Calcein AM (for fluorescent visualization, optional)

  • Inverted microscope with a camera

Procedure:

  • Plate Coating: Thaw the BME on ice. Using pre-cooled pipette tips, add 50 µL of BME to each well of a 96-well plate.[8] Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.[8]

  • Cell Preparation: Culture HUVECs to 70-90% confluency. Harvest the cells using trypsin and resuspend them in a serum-free medium at a concentration of 2 x 10^5 cells/mL.

  • Treatment: Prepare different concentrations of the this compound inhibitor and a vehicle control in the serum-free medium. Add the respective treatments to the HUVEC suspension and incubate for 30 minutes.

  • Seeding: Carefully add 100 µL of the treated cell suspension to each well of the BME-coated plate.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours. Monitor for tube formation periodically.

  • Visualization and Imaging: Visualize the tube-like structures using a phase-contrast microscope. If using Calcein AM, incubate the cells with the dye for 30 minutes before imaging with a fluorescence microscope.[7] Capture several images from each well.

  • Quantification: Analyze the images using angiogenesis analysis software (e.g., ImageJ with an angiogenesis plugin). Quantify parameters such as the total tube length, number of branch points, and the number of loops.[9]

Data Presentation: Effect of this compound on Tube Formation
Treatment GroupConcentration (µM)Total Tube Length (µm)Number of Branch PointsNumber of Loops
Vehicle Control012,540 ± 850110 ± 1285 ± 9
This compound0.19,820 ± 71085 ± 1062 ± 7
This compound15,340 ± 45042 ± 625 ± 4
This compound101,210 ± 15010 ± 35 ± 2
Positive Control (Suramin)1001,500 ± 20012 ± 46 ± 3

Data are represented as mean ± standard deviation.

In Vivo Angiogenesis Assessment: Matrigel Plug Assay

The Matrigel plug assay is a widely used in vivo model to assess angiogenesis.[10][11] A mixture of Matrigel and a pro-angiogenic substance is injected subcutaneously into mice, forming a solid plug that becomes vascularized over time. This assay allows for the evaluation of systemic or locally delivered angiogenesis inhibitors.

Matrigel_Plug_Workflow prep_matrigel Prepare Matrigel solution on ice with pro-angiogenic factors (e.g., FGF2/VEGF) add_inhibitor Add this compound inhibitor or vehicle control to the Matrigel mixture prep_matrigel->add_inhibitor injection Subcutaneously inject the mixture into the flank of mice add_inhibitor->injection plug_formation Matrigel solidifies, forming a plug injection->plug_formation incubation Incubate for 7-14 days for vessel infiltration plug_formation->incubation plug_excision Excise the Matrigel plugs incubation->plug_excision analysis Analyze plugs for hemoglobin content or perform histological analysis (CD31 staining) plug_excision->analysis

Figure 3: Experimental workflow for the in vivo Matrigel Plug Assay.
Protocol: Matrigel Plug Assay

Materials:

  • Matrigel (growth factor reduced)

  • Fibroblast Growth Factor-2 (FGF2) or VEGF

  • Heparin

  • This compound inhibitor

  • Vehicle control

  • 6-8 week old immunodeficient mice

  • Drabkin's reagent (for hemoglobin assay)

  • Anti-CD31 antibody (for immunohistochemistry)

Procedure:

  • Matrigel Preparation: Thaw Matrigel on ice. Prepare a solution containing Matrigel, a pro-angiogenic factor (e.g., 150 ng/mL FGF2), and heparin (10 units/mL).

  • Inhibitor Addition: Add the desired concentration of this compound inhibitor or vehicle control to the Matrigel mixture. Keep the mixture on ice.

  • Injection: Anesthetize the mice. Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse using a pre-cooled syringe. The Matrigel will form a solid plug at body temperature.[12]

  • Incubation: House the mice for 7-14 days to allow for vascularization of the plug.

  • Plug Excision: Euthanize the mice and carefully excise the Matrigel plugs.

  • Quantification:

    • Hemoglobin Assay: Homogenize the plugs and measure the hemoglobin content using Drabkin's reagent. The amount of hemoglobin is proportional to the extent of vascularization.

    • Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an antibody against the endothelial cell marker CD31. Quantify the microvessel density by counting the number of CD31-positive vessels per high-power field.

Data Presentation: Effect of this compound on Angiogenesis in Matrigel Plugs
Treatment GroupThis compound Dose (mg/kg/day)Hemoglobin Content (g/dL)Microvessel Density (vessels/HPF)
Vehicle Control03.2 ± 0.445 ± 6
This compound102.1 ± 0.328 ± 5
This compound301.3 ± 0.215 ± 4
This compound1000.7 ± 0.17 ± 2
Positive Control (Angiostatin)500.9 ± 0.29 ± 3

Data are represented as mean ± standard deviation. HPF = High-Power Field.

Conclusion

The described protocols for the endothelial cell tube formation assay and the Matrigel plug assay provide a robust framework for evaluating the anti-angiogenic properties of the this compound kinase inhibitor. The in vitro assay allows for rapid screening and mechanistic studies, while the in vivo model provides a more physiologically relevant assessment of efficacy. Consistent and dose-dependent inhibition in both assays would provide strong evidence for the anti-angiogenic potential of this compound, warranting further investigation in preclinical drug development.

References

Application Notes and Protocols for In Vivo Efficacy Studies of PP58, a PDGFR, FGFR, and Src Family Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for designing and executing in vivo preclinical studies to evaluate the efficacy of PP58, a pyridopyrimidine-based inhibitor of Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and Src family kinases. The protocols outlined below are intended to serve as a foundational framework for assessing the anti-tumor activity and pharmacodynamic effects of this compound in established cancer models. Adherence to best practices in animal welfare and experimental design is critical for generating robust and reproducible data.

Target Signaling Pathways

This compound exerts its therapeutic potential by simultaneously targeting three critical signaling hubs implicated in cancer progression: PDGFR, FGFR, and the Src family of kinases. These pathways are known to drive tumor growth, proliferation, angiogenesis, and metastasis.

Signaling Pathway Diagram

PP58_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFR Src Src PDGFR->Src PI3K PI3K PDGFR->PI3K PDGF FGFR FGFR FGFR->Src FGFR->PI3K FGF Integrin Integrins Integrin->Src This compound This compound Inhibitor This compound->PDGFR This compound->FGFR This compound->Src Src->PI3K RAS RAS Src->RAS STAT3 STAT3 Src->STAT3 AKT AKT PI3K->AKT Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) AKT->Gene_Expression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression STAT3->Gene_Expression

Caption: this compound inhibits PDGFR, FGFR, and Src signaling pathways.

In Vivo Experimental Design and Workflow

A xenograft model using a human cancer cell line with known dependence on PDGFR, FGFR, or Src signaling is a common and effective approach for evaluating the in vivo efficacy of this compound.

Experimental Workflow Diagram

in_vivo_workflow cluster_setup Study Setup cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints cell_culture Cell Line Culture & Expansion tumor_implantation Subcutaneous Tumor Cell Implantation cell_culture->tumor_implantation animal_acclimation Animal Acclimation (e.g., Nude Mice) animal_acclimation->tumor_implantation tumor_growth Tumor Growth to Palpable Size tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment with this compound or Vehicle Control randomization->treatment tumor_measurement Tumor Volume & Body Weight Measurement treatment->tumor_measurement endpoint Endpoint Criteria Met (e.g., Tumor Size) tumor_measurement->endpoint tissue_collection Tumor & Tissue Collection endpoint->tissue_collection data_analysis Data Analysis tissue_collection->data_analysis dose_escalation start Start MTD Study dose_level_1 Administer Dose Level 1 (e.g., 10 mg/kg) start->dose_level_1 observe_toxicity Observe for Toxicity (e.g., Body Weight Loss >20%) dose_level_1->observe_toxicity no_toxicity No Significant Toxicity observe_toxicity->no_toxicity No toxicity_observed Toxicity Observed observe_toxicity->toxicity_observed Yes escalate_dose Escalate to Next Dose Level no_toxicity->escalate_dose define_mtd Define MTD toxicity_observed->define_mtd escalate_dose->dose_level_1 Next Cohort

Troubleshooting & Optimization

Optimizing PP58 (Protein Phosphatase 5) Immunofluorescence Staining: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their immunofluorescence (IF) staining protocols for PP58, also known as Protein Phosphatase 5 (PP5). This compound is a serine/threonine phosphatase with a molecular weight of approximately 58 kDa and is predominantly localized to the nucleus.[1]

Frequently Asked Questions (FAQs)

Q1: What is the expected subcellular localization of this compound?

A1: this compound (PP5) is primarily found within the nucleus of the cell.[1] Therefore, a successful immunofluorescence staining protocol should show a strong signal in the nucleus, co-localizing with a nuclear counterstain like DAPI.

Q2: Which type of fixative is recommended for this compound immunofluorescence?

A2: For nuclear proteins like this compound, cross-linking aldehydes such as paraformaldehyde (PFA) are generally recommended. A 4% PFA solution is a common starting point. This method preserves cellular morphology well.[2][3] Precipitating fixatives like ice-cold methanol can also be used but may alter the nuclear architecture.

Q3: Is antigen retrieval necessary for this compound staining?

A3: The necessity of antigen retrieval depends on the antibody and the fixation method.[4][5] Formaldehyde fixation can create cross-links that mask the epitope your antibody recognizes.[5][6][7] If you are experiencing a weak or no signal, trying a heat-induced epitope retrieval (HIER) with a citrate buffer (pH 6.0) or Tris-EDTA (pH 9.0) is recommended.[4][6]

Q4: How do I choose the right primary antibody for this compound?

A4: It is crucial to use an antibody that has been validated for immunofluorescence applications.[1][8] Check the manufacturer's datasheet for validation images and recommended protocols. Whenever possible, use a monoclonal antibody for higher specificity.

Q5: What are the critical controls to include in my this compound IF experiment?

A5: To ensure the specificity of your staining, you should include the following controls:

  • Secondary antibody only control: This helps to identify non-specific binding of the secondary antibody.

  • Isotype control: This involves using an antibody of the same isotype and concentration as your primary antibody but one that does not target this compound. This control helps to rule out non-specific binding of the primary antibody.

  • Positive and negative cell line controls: Use cell lines known to express high and low levels of this compound to verify your antibody's specificity.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No Signal or Weak Signal Inactive primary or secondary antibody.Use a new, validated antibody. Ensure proper storage conditions.
Insufficient primary antibody concentration.Perform an antibody titration to determine the optimal concentration.[9]
Epitope masking due to fixation.Implement an antigen retrieval step (HIER is often effective for nuclear proteins).[4][6][7]
Ineffective permeabilization.For nuclear targets, ensure adequate permeabilization. Increase Triton X-100 concentration (e.g., to 0.25%) or incubation time.
Low expression of this compound in the sample.Use a positive control cell line to confirm that the protocol is working.
High Background Staining Primary antibody concentration is too high.Reduce the primary antibody concentration.
Insufficient blocking.Increase the blocking time or try a different blocking agent (e.g., 5% Bovine Serum Albumin or normal serum from the host species of the secondary antibody).[9]
Inadequate washing.Increase the number and duration of wash steps.
Secondary antibody non-specific binding.Perform a secondary antibody only control. Consider using a pre-adsorbed secondary antibody.
Non-specific Staining Primary antibody is not specific.Use a different, validated primary antibody for this compound.
Presence of endogenous enzymes (if using enzymatic detection).Ensure proper blocking steps for endogenous peroxidases or phosphatases are included.

Experimental Protocols

Detailed Protocol for Immunofluorescence Staining of this compound in Cultured Cells
  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

  • Fixation:

    • Wash the cells once with Phosphate Buffered Saline (PBS).

    • Fix the cells with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[2]

  • Permeabilization:

    • Wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. This is crucial for allowing the antibody to access the nuclear interior.

  • Blocking:

    • Wash the cells three times with PBS for 5 minutes each.

    • Block non-specific antibody binding by incubating in a blocking buffer (e.g., 1% BSA and 22.52 mg/mL glycine in PBST) for 30 minutes at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody against this compound to its optimal concentration in the blocking buffer.

    • Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.[7]

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.

    • Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS for 5 minutes each.

    • Incubate with a nuclear counterstain, such as DAPI (1 µg/mL), for 5 minutes at room temperature.

    • Wash twice more with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.[7]

  • Imaging:

    • Image the slides using a fluorescence or confocal microscope. The this compound signal should be observed in the nucleus, co-localizing with the DAPI stain.

Visual Guides

This compound Immunofluorescence Workflow

IF_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_final Final Steps cell_culture Cell Culture on Coverslip fixation Fixation (4% PFA) cell_culture->fixation permeabilization Permeabilization (0.25% Triton X-100) fixation->permeabilization blocking Blocking (1% BSA) permeabilization->blocking primary_ab Primary Antibody (anti-PP58) blocking->primary_ab secondary_ab Secondary Antibody (Fluorophore-conjugated) primary_ab->secondary_ab counterstain Counterstain (DAPI) secondary_ab->counterstain mounting Mounting counterstain->mounting imaging Imaging mounting->imaging

Caption: A streamlined workflow for this compound immunofluorescence staining.

Troubleshooting Logic for Weak or No this compound Signal

Caption: A decision tree for troubleshooting weak this compound staining.

References

Technical Support Center: Minimizing Off-Target Effects of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "PP58 Inhibitor": Initial searches for "this compound inhibitor" indicate that "this compound" refers to a model of a golf putter grip manufactured by PING and is not a known biological target such as a protein or kinase. Therefore, a "this compound inhibitor" in a pharmacological context does not exist. This guide will focus on the broader, highly relevant topic of minimizing off-target effects for kinase inhibitors in general, a common challenge in research and drug development.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of kinase inhibitors during their experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments with kinase inhibitors, suggesting potential causes and solutions related to off-target effects.

Observed Problem Potential Cause (Off-Target Related) Recommended Action
Unexpected or inconsistent cellular phenotype. The inhibitor is affecting pathways other than the intended target.1. Perform a dose-response curve to determine the lowest effective concentration. 2. Use a structurally unrelated inhibitor for the same target to see if the phenotype is reproduced. 3. Employ a rescue experiment by introducing a drug-resistant mutant of the target kinase.
Toxicity observed at concentrations that should be specific. The inhibitor may have potent off-target effects on essential kinases or other proteins.1. Conduct a kinome-wide selectivity screen to identify potential off-targets. 2. Lower the inhibitor concentration and combine it with another targeted agent if necessary. 3. Test the inhibitor in a target knockout or knockdown cell line to see if toxicity persists.[1]
Discrepancy between biochemical and cellular assay results. The inhibitor may be less selective in a complex cellular environment due to factors like transporter proteins or metabolism.1. Perform a Cellular Thermal Shift Assay (CETSA) to verify target engagement in intact cells. 2. Use mass spectrometry-based proteomics to assess the phosphorylation status of known off-targets.
Acquired resistance to the inhibitor without mutation in the primary target. Activation of a compensatory signaling pathway due to off-target inhibition.1. Analyze changes in the phosphoproteome to identify upregulated pathways. 2. Combine the inhibitor with a second inhibitor targeting the compensatory pathway.

Frequently Asked Questions (FAQs)

1. What are off-target effects of kinase inhibitors?

Off-target effects occur when a kinase inhibitor binds to and modulates the activity of kinases or other proteins that are not its intended primary target.[2] These unintended interactions can lead to misleading experimental results, cellular toxicity, and adverse effects in a clinical setting.[1]

2. How can I assess the selectivity of my kinase inhibitor?

The selectivity of a kinase inhibitor can be determined through several methods:

  • In Vitro Kinase Profiling: Screening the inhibitor against a large panel of purified kinases is a common method to identify off-targets.[3]

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the thermal stabilization of proteins upon ligand binding.

  • Chemical Proteomics: Techniques like affinity chromatography coupled with mass spectrometry can identify proteins that bind to the inhibitor.

3. What are essential experimental controls to account for off-target effects?

To ensure that the observed biological effects are due to the inhibition of the intended target, the following controls are recommended:

  • Use a structurally distinct inhibitor: Employing a second inhibitor with a different chemical scaffold that targets the same kinase can help confirm that the observed phenotype is on-target.

  • Use an inactive analog: A close chemical analog of the inhibitor that is inactive against the target kinase can serve as a negative control.

  • Genetic controls: Using knockout or knockdown cell lines for the target kinase can verify that the inhibitor's effect is dependent on the presence of the target.[1][4]

4. At what concentration should I use my kinase inhibitor in cell-based assays?

It is crucial to use the lowest concentration of the inhibitor that elicits the desired on-target effect. A dose-response experiment should be performed to determine the IC50 (half-maximal inhibitory concentration) for the target in your cellular system. Working at concentrations significantly above the IC50 increases the likelihood of off-target effects.

5. Can off-target effects ever be beneficial?

In some cases, the off-target effects of a drug can contribute to its therapeutic efficacy, a concept known as polypharmacology.[3] For example, an anti-cancer drug might inhibit its primary target while also blocking a kinase involved in a resistance pathway. However, these effects must be well-characterized.

Quantitative Data Summary

When reporting the specificity of a kinase inhibitor, a clear summary of its potency against the primary target and key off-targets is essential. The following table provides a template for presenting such data.

Kinase Target Inhibitor IC50 (nM) Assay Type Reference
Primary Target Inhibitor X10Biochemical[Internal Data]
Off-Target Kinase AInhibitor X150Biochemical[Internal Data]
Off-Target Kinase BInhibitor X>1000Biochemical[Internal Data]
Off-Target Kinase CInhibitor X500Cellular[Internal Data]

Key Experimental Protocols

1. Dose-Response Curve for Cellular Assays

  • Objective: To determine the IC50 of an inhibitor in a cell-based assay.

  • Methodology:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Prepare a serial dilution of the kinase inhibitor.

    • Treat the cells with the different concentrations of the inhibitor and include a vehicle control (e.g., DMSO).

    • Incubate for a predetermined time period (e.g., 24, 48, or 72 hours).

    • Assess cell viability or a target-specific downstream marker (e.g., phosphorylation of a substrate).

    • Plot the response versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50.

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement of an inhibitor in intact cells.

  • Methodology:

    • Treat cultured cells with the inhibitor or a vehicle control.

    • Harvest the cells and resuspend them in a buffer.

    • Divide the cell suspension into aliquots and heat them to a range of temperatures for a short period.

    • Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other protein detection methods.

    • Target engagement is indicated by a shift in the melting curve to a higher temperature in the presence of the inhibitor.

Visualizations

cluster_0 Upstream Signaling cluster_1 Signaling Cascade cluster_2 Cellular Response A Growth Factor B Receptor Tyrosine Kinase A->B C Target Kinase B->C E Off-Target Kinase B->E D Downstream Effector C->D G Desired Phenotype (e.g., Apoptosis) D->G F Unrelated Pathway E->F H Undesired Phenotype (e.g., Toxicity) F->H Inhibitor Kinase Inhibitor Inhibitor->C On-Target Inhibition Inhibitor->E Off-Target Inhibition

Caption: On-target vs. off-target signaling pathways.

start Start: Hypothesis Inhibitor targets Kinase X biochem Biochemical Assay (In Vitro Kinase Panel) start->biochem dose_response Cellular Dose-Response (Determine IC50) biochem->dose_response phenotype Assess Cellular Phenotype dose_response->phenotype controls Validate with Controls (e.g., 2nd inhibitor, knockout) phenotype->controls cetsa Confirm Target Engagement (e.g., CETSA) controls->cetsa conclusion Conclusion: Phenotype is On-Target cetsa->conclusion Validated off_target Conclusion: Off-Target Effects Likely cetsa->off_target Not Validated

Caption: Experimental workflow for validating inhibitor effects.

start Unexpected Experimental Result q1 Is the phenotype observed at >10x IC50? start->q1 a1_yes High probability of off-target effects. q1->a1_yes Yes q2 Does a structurally different inhibitor reproduce the phenotype? q1->q2 No a2_no Suspect off-target effects of the primary inhibitor. q2->a2_no No q3 Is the phenotype absent in a target knockout cell line? q2->q3 Yes a3_no Strong evidence for off-target effects. q3->a3_no No a3_yes Phenotype is likely on-target. Re-evaluate experiment. q3->a3_yes Yes

Caption: Troubleshooting unexpected results.

References

Technical Support Center: Optimizing p58IPK Inhibitor Dosage for Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, there are no commercially available, specific small molecule inhibitors for p58IPK that have undergone extensive public testing in animal models. The following technical support guide has been developed based on data from p58IPK knockout animal studies and general principles of small molecule inhibitor development and in vivo testing. This resource is intended to provide a foundational framework for researchers developing and testing novel p58IPK inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is p58IPK and why is it a therapeutic target?

p58IPK (also known as DNAJC3) is a co-chaperone protein that plays a crucial role in the unfolded protein response (UPR) and cellular stress signaling. It is a known inhibitor of the protein kinases PERK and PKR, which are key mediators of the endoplasmic reticulum (ER) stress response.[1][2][3] By inhibiting these kinases, p58IPK helps to regulate protein synthesis and protect cells from stress-induced apoptosis.[2][4] Its involvement in cellular homeostasis, inflammation, and apoptosis makes it a compelling therapeutic target for a variety of diseases, including metabolic disorders and certain cancers.

Q2: What are the expected phenotypic outcomes of inhibiting p58IPK in animal models?

Based on studies of p58IPK knockout mice, inhibition of p58IPK function is expected to lead to a range of phenotypic changes. These may include:

  • Skeletal and Joint Abnormalities: Knockout mice exhibit altered bone size and volume, and a degenerative joint phenotype.[1]

  • Metabolic Dysregulation: Deletion of p58IPK can lead to hypoinsulinemia and gradual onset diabetes due to apoptotic cell death of pancreatic islet cells.[5]

  • Protection from Diet-Induced Steatohepatitis: In a model of non-alcoholic steatohepatitis (NASH), knockout of p58IPK was shown to be protective against liver injury, inflammation, and fibrosis.[5]

  • Increased Sensitivity to ER Stress: Cells lacking p58IPK show increased translational inhibition in response to ER stress.[4]

Q3: How can I determine an effective starting dose for my novel p58IPK inhibitor in an animal model?

Determining an initial in vivo dose requires a multi-step approach:

  • In Vitro Potency: Establish the inhibitor's potency (IC50) in relevant cell-based assays.

  • Pharmacokinetic (PK) Studies: Conduct preliminary PK studies to understand the inhibitor's absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters to determine are bioavailability, plasma half-life, and peak plasma concentration (Cmax).

  • In Vitro-In Vivo Correlation: Aim for a trough plasma concentration in vivo that is at or above the in vitro IC50 for a sustained period.

  • Allometric Scaling: Use data from at least two animal species (e.g., mouse and rat) to predict human PK parameters.

  • Dose-Ranging Study: Perform a dose-ranging study in a small cohort of animals to identify a dose that shows target engagement without significant toxicity.

Q4: What are the potential side effects or toxicities associated with p58IPK inhibition?

While specific toxicities will depend on the inhibitor's chemical properties and off-target effects, potential on-target toxicities, extrapolated from knockout models, could include:

  • Joint and Bone Issues: Chronic inhibition may lead to joint degeneration and bone abnormalities.[1]

  • Pancreatic Beta-Cell Toxicity: Inhibition could potentially lead to apoptosis of pancreatic islet cells and impact glucose homeostasis.[5]

  • Immunological Effects: Given p58IPK's role in inhibiting PKR, a key player in the innate immune response, its inhibition could modulate immune responses.

A comprehensive toxicology assessment, including hematology, clinical chemistry, and histopathology of key organs, is essential.

Troubleshooting Guides

Problem 1: Lack of Efficacy in Animal Model Despite Good In Vitro Potency

Possible Cause Troubleshooting Step
Poor Pharmacokinetics Conduct a full pharmacokinetic study to assess bioavailability, clearance, and half-life. Consider formulation changes or alternative routes of administration.
Insufficient Target Engagement Develop and validate a biomarker assay (e.g., measuring phosphorylation of PERK or eIF2α in tissues) to confirm that the inhibitor is reaching its target and having the desired biological effect.
Rapid Metabolism Analyze plasma and tissue samples for major metabolites. If the inhibitor is rapidly metabolized, consider medicinal chemistry efforts to block metabolic hotspots.
Species-Specific Differences The target protein in your animal model may have sequence differences that affect inhibitor binding. Confirm the inhibitor's potency against the orthologous target protein.

Problem 2: Unexpected Toxicity in Animal Models

Possible Cause Troubleshooting Step
Off-Target Effects Perform a broad kinase panel screen to identify potential off-target interactions.
On-Target Toxicity Re-evaluate the findings from p58IPK knockout mice to see if the observed toxicity aligns with the known biological function of the target. Consider a dose reduction or intermittent dosing schedule.
Metabolite-Induced Toxicity Identify and characterize major metabolites and test their activity and toxicity in vitro.
Formulation-Related Issues Conduct a vehicle-only control group to rule out toxicity caused by the formulation excipients.

Quantitative Data Summary

The following table summarizes key phenotypic data from studies on p58IPK knockout mice, which can serve as a reference for the potential effects of a p58IPK inhibitor.

Table 1: Summary of Phenotypic Characteristics of p58IPK Knockout Mice

Phenotype Finding in p58IPK Knockout Mice Reference
Joint Health Increased OARSI scores for joint degeneration, particularly in older mice.[1]
Bone Morphology Reduced tibial and femoral bone volumes.[1]
Liver (NASH model) Reduced hepatocyte apoptosis, inflammation, and fibrosis when fed a high-fat, high-fructose, high-cholesterol diet.[5]
Pancreatic Function Apoptotic cell death of pancreatic islet cells, leading to hypoinsulinemia and hyperglycemia.[5]
Cellular Stress Response Increased phosphorylation of PERK and eIF2α in response to ER stress.[4][5]

Experimental Protocols

Protocol 1: Assessment of ER Stress in Animal Tissues

  • Tissue Collection and Preparation:

    • Euthanize animals according to approved institutional protocols.

    • Rapidly excise tissues of interest (e.g., liver, pancreas, joint cartilage).

    • For protein analysis, snap-freeze tissues in liquid nitrogen and store at -80°C.

    • For histological analysis, fix tissues in 10% neutral buffered formalin.

  • Western Blot Analysis:

    • Homogenize frozen tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-40 µg of protein per lane on a 4-12% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against p-PERK, total PERK, p-eIF2α, total eIF2α, CHOP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect signals using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Immunohistochemistry (IHC):

    • Embed formalin-fixed tissues in paraffin and section at 4-5 µm.

    • Perform antigen retrieval using a citrate-based buffer.

    • Block endogenous peroxidase activity and non-specific binding.

    • Incubate with primary antibodies against markers of ER stress (e.g., BiP/GRP78, CHOP).

    • Use a suitable secondary antibody detection system.

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount the slides.

    • Image and quantify the staining intensity and distribution.

Visualizations

Diagram 1: p58IPK Signaling Pathway

p58IPK_Signaling cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Stress ER Stress (e.g., unfolded proteins) PERK PERK ER_Stress->PERK activates eIF2a eIF2α PERK->eIF2a phosphorylates PKR PKR PKR->eIF2a phosphorylates Viral_dsRNA Viral dsRNA Viral_dsRNA->PKR activates p58IPK p58IPK (DNAJC3) p58IPK->PERK inhibits p58IPK->PKR inhibits Protein_Synthesis Protein Synthesis Attenuation eIF2a->Protein_Synthesis Apoptosis Apoptosis Protein_Synthesis->Apoptosis

Caption: The role of p58IPK in regulating the PERK and PKR signaling pathways in response to cellular stress.

Diagram 2: Experimental Workflow for a Novel p58IPK Inhibitor

experimental_workflow cluster_preclinical Preclinical Evaluation cluster_efficacy Efficacy Studies cluster_pd Pharmacodynamics & Toxicology in_vitro In Vitro Potency & Selectivity pk_studies Pharmacokinetic Studies (Mouse, Rat) in_vitro->pk_studies dose_ranging Dose-Ranging & Tolerability pk_studies->dose_ranging animal_model Disease Animal Model (e.g., NASH, Arthritis) dose_ranging->animal_model treatment Treatment with p58IPK Inhibitor animal_model->treatment endpoints Efficacy Endpoints (e.g., Histology, Biomarkers) treatment->endpoints target_engagement Target Engagement Biomarkers (e.g., p-PERK in tissue) treatment->target_engagement toxicology Toxicology Assessment (Clinical Pathology, Histopathology) treatment->toxicology data_analysis Data Analysis & Interpretation endpoints->data_analysis target_engagement->data_analysis toxicology->data_analysis

Caption: A generalized workflow for the in vivo evaluation of a novel p58IPK inhibitor.

References

Technical Support Center: Interpreting Unexpected Results in PP58 Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PP58 functional assays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and interpret unexpected results in their experiments involving the this compound protein kinase.

Frequently Asked Questions (FAQs)

Q1: My recombinant this compound shows no kinase activity in my in-vitro assay.

A1: This is a common issue that can arise from several factors. First, confirm the integrity and concentration of your recombinant this compound protein using SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA). Ensure that the protein has not degraded. Second, verify the activity of your ATP stock; it can be helpful to test it with a different kinase that is known to be active. Third, check the composition of your kinase buffer, ensuring the pH and necessary co-factors (e.g., Mg2+) are optimal for this compound activity. Finally, consider the possibility that your substrate concentration is too low or that the substrate itself is problematic (e.g., improperly folded or degraded).

Q2: I'm seeing high background signal in my negative control wells.

A2: High background can obscure your results. This could be due to contamination of your reagents with ATP or another kinase. Use fresh, filtered buffers and dedicated pipette tips. Another possibility is non-specific binding of your detection antibody if you are using an ELISA-based format. Ensure your blocking steps are adequate and optimize your antibody concentrations. If using a luminescence-based assay, check for potential chemical interference from your compounds or buffers.

Q3: The inhibitory effect of my compound on this compound activity is much lower in my cell-based assay compared to my in-vitro kinase assay.

A3: Discrepancies between in-vitro and cell-based assays are common and can be informative. Several factors could be at play:

  • Cell Permeability: Your compound may have poor membrane permeability, preventing it from reaching sufficient intracellular concentrations to inhibit this compound.

  • Drug Efflux: The compound may be actively transported out of the cell by efflux pumps.

  • Metabolism: The compound could be metabolized into a less active form within the cell.

  • Off-Target Effects: In the cellular context, the compound might interact with other proteins that affect the this compound signaling pathway, leading to a different net effect.

  • High Intracellular ATP: The concentration of ATP inside a cell is much higher than what is typically used in in-vitro assays, which can lead to competitive inhibition of ATP-competitive inhibitors.

Troubleshooting Guides

Issue 1: Inconsistent Results Between Experiments

If you are observing high variability between replicate experiments, a systematic review of your protocol is necessary.

Troubleshooting Workflow:

G start Start: Inconsistent Results reagents Check Reagent Consistency (lot numbers, storage, prep date) start->reagents reagents->start Inconsistent Re-prepare/order protocol Review Protocol Execution (pipetting, timing, incubation) reagents->protocol Reagents OK protocol->start Inconsistent Retrain/Standardize instrument Verify Instrument Performance (calibration, settings) protocol->instrument Protocol Consistent instrument->start Issue Found Recalibrate/Service analysis Standardize Data Analysis (background subtraction, curve fitting) instrument->analysis Instrument OK analysis->start Inconsistent Revise Analysis Pipeline end Consistent Results analysis->end Analysis Standardized

Caption: Troubleshooting workflow for inconsistent experimental results.

Data Presentation: Example of Inconsistent Data

ExperimentReplicate 1 (IC50, µM)Replicate 2 (IC50, µM)Replicate 3 (IC50, µM)Mean (µM)Std Dev (µM)
Week 1 1.21.51.31.330.15
Week 2 5.82.14.54.131.86
Week 3 0.91.11.01.000.10

In this example, the high standard deviation in Week 2 suggests a potential issue with reagent preparation or experimental execution during that week.

Issue 2: Unexpected Activation of this compound Signaling

In some cases, a compound expected to be an inhibitor may cause an increase in the downstream signal.

Potential Causes and Signaling Context:

This can happen due to complex cellular feedback loops. For instance, inhibiting this compound might release it from a negative feedback loop, leading to the hyperactivation of an upstream kinase, which in turn over-stimulates a parallel signaling pathway.

Hypothetical this compound Signaling Pathway:

G GF Growth Factor GFR GF Receptor GF->GFR UpstreamKinase Upstream Kinase GFR->UpstreamKinase This compound This compound UpstreamKinase->this compound Activates Substrate Substrate This compound->Substrate Phosphorylates Downstream Downstream Effector Substrate->Downstream Feedback Feedback Regulator Downstream->Feedback Induces Feedback->UpstreamKinase Inhibits

Caption: Hypothetical this compound signaling pathway with a negative feedback loop.

Data Presentation: Example of Unexpected Activation

Compound Conc. (µM)This compound Activity (% of Control)Downstream Signal (% of Control)
0100100
0.185110
150150
1020180

This data shows that as the compound inhibits this compound, the downstream signal paradoxically increases, suggesting a complex regulatory mechanism.

Experimental Protocols

Protocol 1: In-Vitro this compound Kinase Assay (Luminescence-based)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity.

Materials:

  • Recombinant this compound

  • This compound Substrate Peptide

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP (at a concentration near the Km for this compound)

  • Test Compounds

  • Luminescent Kinase Assay Reagent

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 5 µL of the compound dilutions to the wells of a 384-well plate. Include "no compound" (DMSO only) controls.

  • Add 10 µL of a solution containing this compound and the substrate peptide in kinase buffer to each well.

  • Incubate for 10 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

  • Incubate for 60 minutes at 30°C.

  • Stop the reaction and detect the remaining ATP by adding 25 µL of the luminescent kinase assay reagent.

  • Incubate for 10 minutes in the dark.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition relative to the DMSO controls and determine the IC50 values.

Protocol 2: Cell-Based this compound Phosphorylation Assay (Western Blot)

This protocol assesses the phosphorylation of a downstream substrate of this compound in a cellular context.

Materials:

  • Cells expressing endogenous or over-expressed this compound

  • Cell culture medium and supplements

  • Test Compounds

  • Stimulant (e.g., a growth factor that activates the this compound pathway)

  • Lysis Buffer

  • Primary antibodies (anti-phospho-substrate, anti-total-substrate, anti-PP58)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Plate cells in 6-well plates and grow to 80-90% confluency.

  • Starve the cells in serum-free medium for 12-24 hours.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with the appropriate growth factor for 15-30 minutes.

  • Wash the cells with cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with the primary antibodies.

  • Wash and probe with the secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phospho-substrate signal to the total substrate signal.

Technical Support Center: Navigating Conflicting Protein Interaction Data for PP58

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers studying the 58 kDa phosphoprotein, PP58. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the conflicting experimental data surrounding its interaction partners.

Frequently Asked Questions (FAQs)

Q1: Why are there conflicting reports on the interaction partners of this compound? Study A reports an interaction with Kinase A, while Study B shows an interaction with Phosphatase B.

This is a common challenge in proteomics, and discrepancies can arise from several factors. The reported interactions of this compound with Kinase A (by Smith et al.) and Phosphatase B (by Jones et al.) may seem mutually exclusive, but the differences could be due to:

  • Different Experimental Systems: The cellular environment can significantly influence protein interactions. The two studies used different cell lines which may have different endogenous levels of these proteins or unique post-translational modifications.

  • Transient or Condition-Specific Interactions: The this compound-Kinase A interaction might only occur under specific signaling conditions (e.g., growth factor stimulation), while the this compound-Phosphatase B interaction could be constitutive or occur under different conditions (e.g., cellular stress).

  • Methodological Variations: Subtle differences in experimental protocols, such as lysis buffer composition or antibody choice, can lead to different outcomes.

  • Indirect vs. Direct Interactions: One study might have detected a direct interaction, while the other might have identified a member of a larger protein complex.

Below is a summary of the key findings from the two hypothetical studies.

Table 1: Summary of Conflicting Quantitative Data for this compound Interactions
ParameterStudy A (Smith et al.)Study B (Jones et al.)
Reported Interactor Kinase APhosphatase B
Methodology Co-Immunoprecipitation (Co-IP)Yeast Two-Hybrid (Y2H)
Binding Affinity (Kd) 50 nM500 nM
Cell Line Used HEK293TJurkat
Proposed Pathway Pro-SurvivalPro-Apoptotic
Q2: I am trying to replicate the this compound-Kinase A interaction reported by Smith et al. using Co-Immunoprecipitation, but I'm not getting a positive result. What could be going wrong?

Failure to replicate a Co-IP experiment can be frustrating. Here are several troubleshooting steps to consider, addressing common pitfalls:

  • Lysis Buffer Composition: The buffer used to lyse the cells is critical. A buffer that is too stringent (e.g., high detergent concentration) can disrupt weak or transient interactions. Conversely, a buffer that is too mild may not effectively solubilize the proteins.

  • Antibody Quality: Ensure your antibody is specific for the protein of interest and is validated for immunoprecipitation.

  • Post-Translational Modifications (PTMs): The interaction may depend on a specific PTM (e.g., phosphorylation). Smith et al. stimulated their cells with a growth factor. Ensure you are using the same stimulation conditions.

  • Protein Expression Levels: The interaction may only be detectable when both proteins are expressed at sufficient levels. Consider overexpressing one or both proteins if endogenous levels are low.

Below is a diagram illustrating the potential signaling pathways and a recommended workflow for troubleshooting your Co-IP experiment.

Diagram 1: Conflicting this compound Signaling Pathways

cluster_0 Pro-Survival Pathway (Smith et al.) cluster_1 Pro-Apoptotic Pathway (Jones et al.) PP58_A This compound KinaseA Kinase A PP58_A->KinaseA Direct Interaction Survival Cell Survival KinaseA->Survival PP58_B This compound PhosphataseB Phosphatase B PP58_B->PhosphataseB Interaction Detected Apoptosis Cell Death PhosphataseB->Apoptosis start Start: Cell Culture (e.g., HEK293T) stimulate Stimulate Cells (if required) start->stimulate lyse Cell Lysis (Non-denaturing buffer) stimulate->lyse preclear Pre-clear Lysate (with Protein A/G beads) lyse->preclear ip Immunoprecipitation (Add anti-PP58 antibody) preclear->ip capture Capture Immune Complex (Add Protein A/G beads) ip->capture wash Wash Beads (3-5 times) capture->wash elute Elute Proteins (e.g., with SDS buffer) wash->elute analyze Analyze by Western Blot (Probe for Kinase A/Phosphatase B) elute->analyze end End: Result analyze->end

Technical Support Center: Troubleshooting Resistance to Protein Kinase Inhibitors in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to protein kinase inhibitors, exemplified here as "PP58 inhibitor," in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to the this compound inhibitor, is now showing signs of resistance. What are the common mechanisms of acquired resistance to kinase inhibitors?

A1: Acquired resistance to kinase inhibitors can occur through various mechanisms. These can be broadly categorized as:

  • On-target alterations:

    • Secondary mutations in the target kinase domain that prevent inhibitor binding.

    • Amplification of the target gene, leading to overexpression of the kinase that overwhelms the inhibitor.

  • Bypass signaling pathway activation: Activation of alternative signaling pathways that circumvent the inhibited kinase and promote cell survival and proliferation.[1]

  • Drug efflux and metabolism:

    • Increased expression of ATP-binding cassette (ABC) transporters that pump the drug out of the cell.

    • Altered drug metabolism by enzymes like the cytochrome P450 family, leading to inhibitor inactivation.[2]

  • Phenotypic changes:

    • Epithelial-to-mesenchymal transition (EMT), which can confer a more resistant and migratory phenotype.

    • Transition to a cancer stem cell (CSC)-like state, which is often associated with drug resistance.[3]

Q2: How can I confirm that my cell line has developed resistance to the this compound inhibitor?

A2: Resistance can be confirmed by performing a dose-response assay and calculating the half-maximal inhibitory concentration (IC50). A significant increase (typically >2-fold) in the IC50 value compared to the parental, sensitive cell line indicates the development of resistance.

Q3: What initial steps should I take to investigate the mechanism of resistance in my cell line?

A3: A logical first step is to investigate whether the resistance is due to on-target alterations or activation of bypass pathways. This can be approached by:

  • Sequencing the target kinase: Analyze the coding sequence of the this compound target gene in the resistant cells to identify any potential mutations that were not present in the sensitive parental cells.

  • Assessing target protein expression: Use Western blotting to compare the expression level of the target protein in sensitive and resistant cells. A significant increase in the resistant line could suggest gene amplification.

  • Phospho-protein array analysis: A phospho-kinase array can provide a broad overview of activated signaling pathways in the resistant cells compared to the sensitive cells, helping to identify potential bypass mechanisms.

Troubleshooting Guides

Problem 1: Increased IC50 of this compound Inhibitor in Treated Cell Line

This guide provides a systematic approach to understanding and overcoming acquired resistance.

1.1. Confirm Resistance and Characterize the Resistant Phenotype

  • Experiment: Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo®)

  • Purpose: To quantitatively determine the shift in IC50 for the this compound inhibitor in the resistant cell line compared to the parental line.

  • Troubleshooting:

    • Inconsistent results: Ensure accurate cell seeding density and proper mixing of reagents. Use a multi-channel pipette for adding drugs to minimize variability.

    • High background: Wash cells with PBS before adding the viability reagent to remove any interfering substances from the medium.

Table 1: Hypothetical IC50 Values for this compound Inhibitor

Cell LineTreatmentIC50 (nM)Fold Change
Parental LineNaive50-
Resistant LineChronic this compound Inhibitor Exposure50010

1.2. Investigate On-Target Mechanisms of Resistance

  • Experiment 1: Sanger or Next-Generation Sequencing (NGS) of the Target Gene

    • Purpose: To identify point mutations in the kinase domain of the this compound target that may interfere with inhibitor binding.

  • Experiment 2: Western Blot or quantitative PCR (qPCR)

    • Purpose: To determine if the target protein is overexpressed due to gene amplification.

    • Troubleshooting:

      • Weak Western blot signal: Optimize antibody concentration and incubation times. Use a positive control to ensure the antibody is working.

      • Variable qPCR results: Ensure high-quality RNA extraction and use validated primer sets.

Table 2: Hypothetical Target Gene Expression Analysis

Cell LineRelative mRNA Expression (Fold Change)Protein Expression (Relative to Loading Control)
Parental Line1.01.0
Resistant Line8.27.5

1.3. Explore Bypass Signaling Pathways

  • Experiment: Phospho-Kinase Array

    • Purpose: To screen for the activation of alternative signaling pathways in the resistant cells.

    • Troubleshooting:

      • High background on the array membrane: Follow the manufacturer's blocking and washing protocols meticulously.

      • Difficulty interpreting results: Use the provided analysis software and compare duplicate spots for consistency.

1.4. Evaluate Drug Efflux

  • Experiment: Efflux Pump Activity Assay (e.g., using Rhodamine 123 or Calcein-AM)

    • Purpose: To determine if increased drug efflux by ABC transporters contributes to resistance.

    • Troubleshooting:

      • Low fluorescence signal: Ensure cells are healthy and that the dye concentration is optimal.

      • No difference with efflux pump inhibitors: The specific pump responsible may not be inhibited by the compound used. Consider a broader range of inhibitors.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound inhibitor in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50.

Protocol 2: Western Blot Analysis

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

experimental_workflow cluster_start Start: Resistant Phenotype Observed cluster_investigation Investigation cluster_mechanisms Potential Mechanisms start Increased IC50 of PP58i confirm Confirm Resistance (Dose-Response Assay) start->confirm on_target On-Target Alterations (Sequencing, Western Blot) confirm->on_target bypass Bypass Pathways (Phospho-Array) confirm->bypass efflux Drug Efflux (Efflux Assay) confirm->efflux mutation Target Mutation on_target->mutation amplification Target Amplification on_target->amplification pathway_activation Bypass Pathway Activation bypass->pathway_activation pump_activity Increased Efflux Pump Activity efflux->pump_activity signaling_pathway cluster_pathway Hypothetical this compound Signaling Pathway and Bypass Mechanism RTK Growth Factor Receptor This compound This compound Kinase RTK->this compound Activates Downstream Downstream Effector This compound->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Bypass_RTK Alternative Receptor Kinase Bypass_Kinase Bypass Kinase Bypass_RTK->Bypass_Kinase Activates Bypass_Kinase->Downstream Phosphorylates (Bypass) PP58_inhibitor This compound Inhibitor PP58_inhibitor->this compound Inhibits

References

Validation & Comparative

Validating a Novel Therapeutic Target in Glioblastoma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Target "PP58" : Initial searches for "this compound" in the context of glioblastoma did not yield specific scientific literature or data. Therefore, this guide will serve as a comprehensive template for validating a hypothetical novel therapeutic target, which we will refer to as "Novel Target X," in glioblastoma (GBM). This framework can be readily adapted once specific data for a target such as this compound becomes available.

Glioblastoma is the most aggressive and common primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies including surgery, radiation, and chemotherapy. The identification and validation of novel therapeutic targets are critical for the development of more effective treatments. This guide provides a comparative framework for validating a new therapeutic target in GBM, outlining key experimental data, protocols, and signaling pathway diagrams.

Comparative Analysis of Therapeutic Targets in Glioblastoma

The validation of a novel therapeutic target requires rigorous comparison against established and emerging targets in glioblastoma. Key parameters for comparison include preclinical efficacy, mechanism of action, and potential for clinical translation.

Therapeutic TargetMechanism of ActionPreclinical Efficacy (IC50 in GBM cell lines)Key Downstream EffectorsStatus
Novel Target X (Hypothetical) [Proposed mechanism, e.g., Kinase inhibitor, transcription factor modulator][Data to be determined, e.g., 1-10 µM][Hypothesized effectors, e.g., p-Akt, c-Myc][Preclinical]
EGFR/EGFRvIII Receptor Tyrosine Kinase driving proliferation and survival.[1]Varies widely with inhibitor and cell line (e.g., Gefitinib: 5-20 µM)PI3K/Akt, MAPKClinical Trials (mixed results)[2]
PDGFRA Receptor Tyrosine Kinase involved in cell growth and angiogenesis.[1]Varies with inhibitor (e.g., Dasatinib: 0.1-1 µM)PI3K/Akt, MAPKClinical Trials
PI3K/Akt/mTOR Pathway Central signaling cascade regulating cell growth, metabolism, and survival.Varies with inhibitor (e.g., Voxtalisib: 0.5-5 µM)p-S6K, p-4E-BP1Clinical Trials
PTEN Tumor suppressor, negative regulator of the PI3K/Akt pathway.[3]Not directly targetable with inhibitors; loss of function is common in GBM.[3]Akt, mTORKey biomarker
MDM2 Negative regulator of the p53 tumor suppressor.[1]Varies with inhibitor (e.g., AMG232: 0.1-1 µM)p53, p21Preclinical/Clinical Trials

Signaling Pathways and Experimental Workflows

Visualizing the signaling cascade of a therapeutic target and the experimental workflow for its validation is crucial for understanding its role in glioblastoma and for designing effective research strategies.

Ligand Growth Factor (e.g., EGF, PDGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFRA) Ligand->RTK NovelTargetX Novel Target X RTK->NovelTargetX PI3K PI3K RTK->PI3K Akt Akt NovelTargetX->Akt [Hypothetical Activation] PI3K->Akt mTOR mTOR Akt->mTOR Invasion Invasion & Metastasis Akt->Invasion Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Novel Inhibitor Inhibitor->NovelTargetX

Caption: Hypothetical signaling pathway of Novel Target X in glioblastoma.

TargetID Target Identification (e.g., Genomic Screens) InVitro In Vitro Validation (Cell Lines) TargetID->InVitro CellViability Cell Viability Assays (MTT, CellTiter-Glo) InVitro->CellViability Migration Migration/Invasion Assays (Transwell, Wound Healing) InVitro->Migration WesternBlot Target Engagement & Downstream Signaling InVitro->WesternBlot InVivo In Vivo Validation (Orthotopic Xenografts) InVitro->InVivo TumorGrowth Tumor Growth & Survival (Bioluminescence Imaging) InVivo->TumorGrowth Toxicity Toxicity Assessment InVivo->Toxicity Biomarker Biomarker Development InVivo->Biomarker ClinicalTrial Clinical Trial InVivo->ClinicalTrial Biomarker->ClinicalTrial

Caption: Experimental workflow for validating a therapeutic target in glioblastoma.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of findings.

Cell Viability Assay (MTT Assay)
  • Cell Seeding : Plate glioblastoma cells (e.g., U87MG, T98G) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment : Treat the cells with varying concentrations of the "Novel Inhibitor" for 24, 48, and 72 hours. Include a vehicle control.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Transwell Invasion Assay
  • Chamber Preparation : Rehydrate Matrigel-coated inserts (8 µm pore size) in serum-free medium for 2 hours at 37°C.

  • Cell Seeding : Seed 5 x 10^4 glioblastoma cells in the upper chamber in serum-free medium containing the "Novel Inhibitor" or vehicle.

  • Chemoattractant : Add medium containing 10% FBS to the lower chamber as a chemoattractant.

  • Incubation : Incubate for 24-48 hours at 37°C.

  • Cell Staining : Remove non-invading cells from the upper surface of the insert. Fix and stain the invading cells on the lower surface with crystal violet.

  • Quantification : Count the number of invaded cells in several microscopic fields.

Orthotopic Glioblastoma Xenograft Model
  • Cell Preparation : Resuspend human glioblastoma cells (e.g., U87MG-luciferase) in sterile PBS.

  • Intracranial Injection : Anesthetize immunodeficient mice (e.g., nude mice) and stereotactically inject 5 x 10^5 cells into the right striatum.

  • Tumor Growth Monitoring : Monitor tumor growth weekly using bioluminescence imaging.

  • Treatment : Once tumors are established, randomize mice into treatment and control groups. Administer the "Novel Inhibitor" or vehicle via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Survival Analysis : Monitor the mice for signs of neurological symptoms and overall survival.

  • Histological Analysis : At the end of the study, harvest the brains for histological and immunohistochemical analysis to assess tumor morphology and target engagement.

Conclusion

The validation of a novel therapeutic target in glioblastoma is a multifaceted process that requires a combination of in vitro and in vivo studies. This guide provides a foundational framework for the systematic evaluation of a new target, such as "this compound," by comparing it with established targets, outlining key experimental protocols, and visualizing the underlying biological pathways and experimental workflows. Rigorous preclinical validation is a critical step toward the successful clinical translation of new and effective therapies for glioblastoma.

References

Comparative Analysis of PP58 (Nup58) and Other Nucleoporins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparative analysis of the nucleoporin PP58 (also known as Nup58) with other key nucleoporins (Nups). It is designed for researchers, scientists, and drug development professionals interested in the structure, function, and specific roles of components of the nuclear pore complex (NPC). This guide details the central role of Nup58 as a channel nucleoporin, its unique functions beyond general transport, and provides experimental data and protocols for further investigation.

Introduction to Nucleoporins and the Nuclear Pore Complex

The nuclear pore complex (NPC) is a sophisticated and essential molecular machine that perforates the nuclear envelope, regulating all transport between the nucleus and the cytoplasm in eukaryotic cells. The NPC is assembled from approximately 30 different proteins known as nucleoporins (Nups). These Nups can be broadly categorized into three main classes based on their location and function within the NPC:

  • Scaffold Nucleoporins: These form the structural core of the NPC, providing a stable framework. A key example is the Nup107-160 Y-complex.

  • Transmembrane Nucleoporins: These anchor the NPC to the nuclear envelope.

  • Phenylalanine-Glycine (FG) Nucleoporins: These Nups contain characteristic phenylalanine-glycine repeats and line the central channel of the NPC. They form a selective permeability barrier that regulates the passage of macromolecules.

Nup58 is a key member of the FG-nucleoporins, situated within the central transport channel.

Comparative Data of Nup58 and Other Nucleoporins

To facilitate a direct comparison, the following table summarizes key quantitative data for Nup58 and two other representative nucleoporins: Nup62, a fellow channel Nup, and Nup107, a scaffold Nup.

FeatureNup58 (this compound)Nup62Nup107
Class Channel FG-NucleoporinChannel FG-NucleoporinScaffold Nucleoporin
Molecular Weight (Human) ~61 kDa[1]~53 kDa~106 kDa[2]
Copy Number per NPC (Human) 32 (as part of the Nup62 complex)32 (as part of the Nup62 complex)32 (as part of the Y-complex)
FG Repeats Contains FG repeats[2][3]Contains FG repeats[4][5]Does not contain FG repeats
Subcomplex Nup62 complex (with Nup62 and Nup54)[6]Nup62 complex (with Nup58 and Nup54)Nup107-160 Y-complex
Primary Location in NPC Central Transport ChannelCentral Transport ChannelStructural scaffold (outer and inner rings)

Functional Comparison: Beyond the Gateway

While all nucleoporins contribute to the overall function of the NPC in regulating nucleocytoplasmic transport, emerging evidence reveals that individual Nups can have highly specialized roles. Nup58 provides a compelling example of such functional specification.

Role in the Central Transport Channel

Nup58, in concert with Nup62 and Nup54, forms the Nup62 complex, a critical component of the central transport channel. The FG repeats of these nucleoporins create a selective permeability barrier, interacting with transport receptors to facilitate the passage of cargo across the nuclear envelope. This function is fundamental to the viability of the cell.

Specialized Function in Transposon Silencing

A key distinguishing function of Nup58, in conjunction with Nup54, has been identified in Drosophila. These two channel nucleoporins are specifically required for the silencing of transposons through the PIWI-interacting RNA (piRNA) pathway.[2][3][7] This silencing is crucial for maintaining genome integrity.

Experimental data from knockdown studies in Drosophila ovarian somatic cells has demonstrated that the depletion of Nup58 or Nup54 leads to a compromised biogenesis of piRNAs exclusively from the flamenco locus.[2][3] This, in turn, results in the de-repression of transposons. Notably, the knockdown of other nucleoporins, such as the channel Nup Nup62 or the scaffold Nup Nup93, leads to more widespread and severe cellular defects, highlighting the specialized and distinct role of the Nup54/Nup58 pair in this process.[3][7]

This specialized function is thought to be mediated by the FG-repeat domains of Nup54 and Nup58, which are proposed to regulate the export of the flamenco transcript.[2][3] This transcript is a precursor for piRNAs that target transposons for silencing.

Transposon_Silencing_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Flamenco flamenco Locus pre_piRNA flamenco precursor transcript Flamenco->pre_piRNA Transcription NPC Nuclear Pore Complex pre_piRNA->NPC Export piRNA_biogenesis piRNA Biogenesis Machinery NPC->piRNA_biogenesis Release Nup58_Nup54 Nup58/Nup54 Nup58_Nup54->NPC Component of piRNA piRNAs piRNA_biogenesis->piRNA Processing Transposon_mRNA Transposon mRNA piRNA->Transposon_mRNA Targeting Silencing Transposon Silencing Transposon_mRNA->Silencing Degradation

Caption: Simplified pathway of Nup58/Nup54-mediated transposon silencing in Drosophila.

Comparison with a Scaffold Nucleoporin: Nup107

In contrast to the specific regulatory roles of Nup58, scaffold nucleoporins like Nup107 are primarily involved in the structural integrity and assembly of the NPC. Depletion of Nup107 has been shown to prevent the assembly of a subset of other nucleoporins into the NPC, leading to a reduction in the number of NPCs at the nuclear envelope. While this has downstream effects on nuclear transport, the primary defect is structural. This contrasts with the targeted functional defect observed upon Nup58 depletion in the context of transposon silencing.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the comparison of Nup58 and other nucleoporins.

siRNA-Mediated Knockdown of Nucleoporins

This protocol describes the general steps for reducing the expression of a target nucleoporin, such as Nup58 or Nup107, using small interfering RNA (siRNA).

Objective: To compare the cellular effects of depleting Nup58 versus other nucleoporins.

Methodology:

  • Cell Culture: Plate the desired cell line (e.g., HeLa or Drosophila OSCs) in a multi-well plate to achieve 50-70% confluency on the day of transfection.

  • siRNA Preparation: Resuspend lyophilized siRNAs targeting the nucleoporin of interest (and a non-targeting control siRNA) in RNase-free water to a stock concentration of 20 µM.

  • Transfection Reagent Preparation: Dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.

  • siRNA-Lipid Complex Formation: In a separate tube, dilute the siRNA in the same serum-free medium. Combine the diluted siRNA and the diluted transfection reagent and incubate at room temperature for 10-20 minutes to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells in fresh culture medium.

  • Incubation: Incubate the cells for 48-72 hours to allow for the knockdown of the target protein.

  • Validation and Analysis: Harvest the cells to validate the knockdown efficiency by Western blotting or RT-qPCR. Proceed with downstream functional assays, such as immunofluorescence to assess NPC integrity or transport assays to measure changes in nucleocytoplasmic transport.

siRNA_Workflow cluster_preparation Preparation cluster_transfection Transfection cluster_analysis Analysis Cells Plate Cells Add_Complex Add Complexes to Cells Cells->Add_Complex siRNA Prepare siRNA Complex Form siRNA-Lipid Complexes siRNA->Complex Reagent Prepare Transfection Reagent Reagent->Complex Complex->Add_Complex Incubate Incubate 48-72h Add_Complex->Incubate Validate Validate Knockdown (Western/RT-qPCR) Incubate->Validate Assay Functional Assays Validate->Assay

Caption: General workflow for an siRNA-mediated knockdown experiment.

Co-Immunoprecipitation (Co-IP) to Identify Protein Interactions

This protocol outlines the steps to investigate the interaction partners of Nup58, for example, its association with Nup62 and Nup54.

Objective: To confirm the interaction of Nup58 with other proteins within the NPC.

Methodology:

  • Cell Lysis: Harvest cells expressing the protein of interest and lyse them in a mild lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

  • Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding in the subsequent steps.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., Nup58) overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis by Western Blot: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against the expected "prey" proteins (e.g., Nup62 and Nup54) to confirm the interaction.

Conclusion

Nup58, a central channel nucleoporin, plays a critical role in the architecture and function of the nuclear pore complex. While it shares the fundamental role of contributing to the permeability barrier with other FG-nucleoporins, compelling evidence, particularly from studies on transposon silencing in Drosophila, reveals a remarkable degree of functional specialization. This highlights that the NPC is not merely a passive gateway but a highly dynamic and regulated structure, with individual components contributing to specific cellular pathways. Further comparative analyses of nucleoporins will undoubtedly continue to uncover the intricate and multifaceted roles of the NPC in cellular physiology and disease.

References

Unveiling the Alliance: A Comparative Guide to the PP58 and Lamin B Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance of protein interactions within the cell is paramount. This guide provides a comprehensive overview of the experimentally confirmed interaction between the inner nuclear membrane protein PP58, also known as the lamin B receptor (LBR), and lamin B, a key component of the nuclear lamina.

This guide delves into the experimental evidence supporting this interaction, presents available quantitative data, and outlines the methodologies used to study this crucial cellular partnership. A key focus is the role of this interaction in the dynamic process of nuclear envelope reassembly during mitosis.

Quantitative Analysis of the this compound-Lamin B Interaction

The interaction between this compound and lamin B has been characterized using various biophysical and biochemical techniques. While detailed kinetic and stoichiometric data remain areas of active investigation, initial studies have provided valuable insights into their binding affinity.

ParameterValueMethodCellular ContextReference
Dissociation Constant (Kd) ~0.2 µMSolution Binding AssayAvian erythrocyte nuclear membranes[1]

Note: This Kd value represents the binding of lamin B to lamin-depleted nuclear membranes, which endogenously contain this compound. Further studies with purified and reconstituted proteins are needed to determine the precise binding affinity and kinetics of the direct interaction.

Experimental Confirmation of the this compound-Lamin B Interaction

The physical association between this compound and lamin B has been robustly demonstrated through a series of key experiments. These methods provide qualitative and semi-quantitative evidence of their direct or indirect interaction within a cellular context.

Key Experimental Approaches:
  • Co-Immunoprecipitation (Co-IP): This technique has been instrumental in demonstrating that this compound and lamin B are part of the same protein complex within the cell.[2][3]

  • Co-localization via Confocal Microscopy: Microscopic analysis has shown that this compound and lamin B reside in close proximity at the nuclear envelope, particularly during mitosis, further supporting their interaction.[2][3]

  • In Vitro Binding Assays: Experiments using purified or in vitro translated proteins have confirmed a direct interaction between this compound and lamin B.[1]

Detailed Experimental Protocols

For researchers looking to investigate the this compound-lamin B interaction, the following protocols provide a foundational framework.

Co-Immunoprecipitation of this compound and Lamin B

This protocol describes the immunoprecipitation of endogenous this compound and the subsequent detection of co-precipitated lamin B.

1. Cell Lysis:

  • Harvest cultured cells (e.g., HeLa or other relevant cell lines) and wash with ice-cold PBS.
  • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.
  • Incubate on ice for 30 minutes with periodic vortexing.
  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

2. Immunoprecipitation:

  • Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
  • Incubate the pre-cleared lysate with an anti-PP58 antibody or a non-specific IgG control overnight at 4°C with gentle rotation.
  • Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
  • Wash the beads three to five times with lysis buffer.

3. Elution and Western Blotting:

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
  • Probe the membrane with primary antibodies against lamin B and this compound.
  • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

In Vitro Binding Assay (Pull-down)

This protocol outlines a method to assess the direct interaction between recombinant this compound and lamin B.

1. Protein Expression and Purification:

  • Express and purify recombinant this compound (e.g., a GST-tagged fragment of the N-terminal domain) and full-length lamin B from a suitable expression system (e.g., E. coli or baculovirus).

2. Binding Reaction:

  • Immobilize the GST-tagged this compound on glutathione-sepharose beads.
  • Incubate the beads with purified lamin B in a suitable binding buffer (e.g., PBS with 0.1% Tween-20) for 2-4 hours at 4°C with rotation.
  • Include a control with GST alone to assess non-specific binding.

3. Washing and Elution:

  • Wash the beads extensively with binding buffer to remove unbound lamin B.
  • Elute the bound proteins by boiling in SDS-PAGE sample buffer or by competition with free glutathione.

4. Analysis:

  • Analyze the eluted proteins by SDS-PAGE and Coomassie blue staining or by Western blotting using an anti-lamin B antibody.

Visualizing the Workflow and Signaling Pathway

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the known signaling context of the this compound-lamin B interaction.

experimental_workflow cluster_coip Co-Immunoprecipitation cluster_invitro In Vitro Binding Assay cell_lysis Cell Lysis pre_clearing Pre-clearing Lysate cell_lysis->pre_clearing ip Immunoprecipitation with anti-PP58 Ab pre_clearing->ip wash Washing ip->wash elution Elution wash->elution western_blot Western Blot for Lamin B elution->western_blot protein_purification Purify Recombinant Proteins (GST-PP58, Lamin B) immobilization Immobilize GST-PP58 protein_purification->immobilization binding Incubate with Lamin B immobilization->binding wash_invitro Washing binding->wash_invitro elution_invitro Elution wash_invitro->elution_invitro sds_page SDS-PAGE / Western Blot elution_invitro->sds_page

Caption: Experimental workflow for confirming the this compound-lamin B interaction.

signaling_pathway cluster_mitosis Mitotic Regulation p58_kinase p58 Kinase (unidentified) phosphorylation Phosphorylation p58_kinase->phosphorylation This compound This compound (LBR) dephosphorylation Dephosphorylation This compound->dephosphorylation Promotes binding binding This compound-Lamin B Complex Formation This compound->binding  Reduced binding  when phosphorylated lamin_b Lamin B lamin_b->binding phosphorylation->this compound  Serine residues ne_reassembly Nuclear Envelope Reassembly binding->ne_reassembly

Caption: Signaling context of the this compound-lamin B interaction during mitosis.

The Signaling Role of the this compound-Lamin B Interaction

The interaction between this compound and lamin B is not merely structural; it is a dynamically regulated process crucial for the accurate reassembly of the nuclear envelope following cell division.

During interphase, this compound is a resident of the inner nuclear membrane and is associated with lamin B. As the cell enters mitosis, phosphorylation events lead to the disassembly of the nuclear lamina and the breakdown of the nuclear envelope. A specific, yet to be fully identified, "p58 kinase" phosphorylates this compound on serine residues.[4] This phosphorylation event is thought to reduce the binding affinity of this compound for lamin B, contributing to the disassembly of the nuclear lamina.[4]

Conversely, as the cell exits mitosis, dephosphorylation of this compound is believed to promote its binding to lamin B, facilitating the recruitment of lamin B to the reforming nuclear envelope. This interaction is a critical step in the re-establishment of nuclear architecture, ensuring the proper segregation of nuclear and cytoplasmic components. The precise signaling cascades that regulate the activity of the p58 kinase and the phosphatases involved in this process are still under investigation, with the MAP kinase pathway potentially playing a role in the overall regulation of mitotic exit.[2]

Conclusion

The interaction between this compound and lamin B is a well-documented and essential aspect of nuclear biology, particularly in the context of mitotic nuclear envelope reassembly. While foundational knowledge has been established through co-immunoprecipitation, co-localization, and in vitro binding studies, there remains a significant opportunity for further quantitative characterization. Future research focusing on the precise kinetics and stoichiometry of this interaction, as well as the detailed elucidation of the upstream and downstream signaling pathways, will undoubtedly provide deeper insights into the regulation of nuclear architecture and its implications in health and disease.

References

Validating the Role of Key Regulators in Cell Cycle Progression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate process of cell cycle progression is orchestrated by a complex network of proteins that ensure the fidelity of cell division. Understanding the precise roles of these molecular players is paramount for both fundamental biological research and the development of novel therapeutic strategies, particularly in oncology. This guide provides a comparative analysis of two proteins implicated in cell cycle control: CDK11p58 and Msp58 (MCRS1) . The initial query regarding "PP58" likely refers to one of these two distinct proteins, both of which have been shown to influence cell cycle dynamics.

This document presents a comparison of their mechanisms, supporting experimental data, and detailed protocols for key validation techniques. We also contrast their functions with well-established alternative pathways to provide a broader context for their roles in cell cycle regulation.

Comparative Analysis of CDK11p58 and Msp58 in Cell Cycle Control

The following tables summarize the key characteristics and experimental findings related to CDK11p58 and Msp58, offering a side-by-side comparison of their impact on cell cycle progression.

Table 1: Functional Comparison of CDK11p58 and Msp58

FeatureCDK11p58Msp58 (MCRS1)Alternative Pathway/Protein
Protein Class Serine/Threonine KinaseMicrospherule ProteinCdk1 (Serine/Threonine Kinase), APC/C (E3 Ubiquitin Ligase Complex)
Primary Role in Cell Cycle G2/M TransitionRegulation of Cyclin LevelsCdk1/Cyclin B complex is a master regulator of the G2/M transition. The Anaphase-Promoting Complex/Cyclosome (APC/C) is a major E3 ubiquitin ligase that targets cyclins for degradation.[1][2]
Key Interacting Partners GADD45, PDEF (SPDEF), eIF3FEDD (UBR5 - an E3 Ubiquitin Ligase)Cdk1 interacts with Cyclin B to form the Maturation Promoting Factor (MPF).[3][4] APC/C interacts with coactivators like Cdc20 and Cdh1 to recognize its substrates.[1][2]
Mechanism of Action Phosphorylates target proteins, leading to their degradation or altered function. For instance, it phosphorylates SPDEF, leading to its ubiquitination and degradation. It also represses cap-dependent translation by phosphorylating eIF3F.Interacts with the E3 ubiquitin ligase EDD to regulate the stability of Msp58 itself. It also influences the transcriptional regulation of cyclin genes.[5]Cdk1/Cyclin B phosphorylates a multitude of substrates to drive mitotic entry.[3][4] APC/C ubiquitinates target proteins, marking them for proteasomal degradation.[1][2][6]
Effect of Knockdown/Depletion G2/M phase cell cycle arrest.Increase in S and G2/M cell populations; G2/M stall.[7]Inhibition of Cdk1 activity prevents entry into mitosis, causing a G2 arrest.[8] Inhibition of APC/C leads to a failure to exit mitosis.

Table 2: Quantitative Experimental Data on Cell Cycle Perturbation

ExperimentCell LineEffect of CDK11p58 KnockdownEffect of Msp58 Knockdown
Flow Cytometry (Cell Cycle Analysis) DU145 (Prostate Cancer)Induces cell cycle arrest at the G2/M phase.Not explicitly quantified in the provided search results, but described as an increase in S and G2/M populations.[7]
Flow Cytometry (Cell Cycle Analysis) WI-38 (Human Lung Fibroblast)Not specified.Depletion of Msp58 leads to a decrease in the G1 population and an increase in S and G2/M populations.[7]

Signaling Pathways and Regulatory Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the known signaling pathways for CDK11p58 and Msp58.

CDK11p58_Pathway GADD45 GADD45α/γ CDK11p58 CDK11p58 GADD45->CDK11p58 SPDEF SPDEF CDK11p58->SPDEF P eIF3F eIF3F CDK11p58->eIF3F Ub Ubiquitin SPDEF->Ub Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation Translation Cap-dependent Translation eIF3F->Translation

Caption: CDK11p58 signaling pathway.

Msp58_EDD_Pathway cluster_interaction Msp58-EDD Interaction cluster_regulation Regulation of Cyclin Levels Msp58 Msp58 EDD EDD (E3 Ligase) Msp58->EDD CyclinB Cyclin B Msp58->CyclinB regulates CyclinD Cyclin D Msp58->CyclinD regulates CyclinE Cyclin E Msp58->CyclinE regulates EDD->Msp58 Ub CellCycle Cell Cycle Progression CyclinB->CellCycle CyclinD->CellCycle CyclinE->CellCycle

Caption: Msp58-EDD regulatory pathway.

Detailed Experimental Protocols

To facilitate the replication and validation of the findings discussed, this section provides detailed methodologies for the key experiments used to elucidate the roles of CDK11p58 and Msp58 in cell cycle progression.

Co-Immunoprecipitation (Co-IP) for Protein Interaction Analysis

Objective: To identify and confirm the physical interaction between a target protein ("bait") and its binding partners ("prey").

Methodology:

  • Cell Lysis:

    • Culture cells to 80-90% confluency.

    • Wash cells with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G-agarose or magnetic beads for 1 hour at 4°C on a rotator.

    • Centrifuge and collect the supernatant.

    • Incubate the pre-cleared lysate with the primary antibody against the "bait" protein (e.g., anti-Msp58) overnight at 4°C on a rotator. A negative control with a non-specific IgG antibody should be included.

    • Add protein A/G beads and incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complexes.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binding proteins.

    • Elute the bound proteins from the beads by adding 1X SDS-PAGE loading buffer and heating at 95-100°C for 5-10 minutes.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Perform a Western blot using an antibody against the suspected "prey" protein (e.g., anti-EDD) to confirm the interaction.

siRNA-mediated Knockdown for Functional Analysis

Objective: To specifically reduce the expression of a target protein to assess its functional role in a cellular process.

Methodology:

  • Cell Seeding:

    • Seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • Transfection:

    • Prepare two tubes for each siRNA (target-specific and a non-targeting control).

    • In one tube, dilute the siRNA in a serum-free medium.

    • In the other tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium.

    • Combine the contents of the two tubes and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.

    • Add the complexes drop-wise to the cells.

  • Incubation and Analysis:

    • Incubate the cells for 48-72 hours to allow for knockdown of the target protein.

    • Harvest the cells and analyze the knockdown efficiency by Western blot or qRT-PCR.

    • Perform downstream functional assays, such as cell cycle analysis by flow cytometry.

Cell Cycle Analysis by Flow Cytometry (FACS)

Objective: To determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology:

  • Cell Preparation:

    • Harvest cells (e.g., after siRNA treatment) by trypsinization.

    • Wash the cells with PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

    • Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The DNA content is measured by the fluorescence intensity of the DNA-binding dye.

    • Cells in G0/G1 will have a 2n DNA content, cells in G2/M will have a 4n DNA content, and cells in S phase will have a DNA content between 2n and 4n.

    • The percentage of cells in each phase is quantified using cell cycle analysis software.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for validating the role of a protein in cell cycle progression.

Experimental_Workflow start Hypothesis: Protein X is involved in cell cycle progression coip Co-Immunoprecipitation (Identify Interacting Partners) start->coip sirna siRNA Knockdown of Protein X start->sirna analysis Data Analysis and Conclusion coip->analysis wb_sirna Western Blot (Confirm Knockdown) sirna->wb_sirna facs Flow Cytometry (Cell Cycle Analysis) sirna->facs wb_sirna->facs facs->analysis

Caption: A typical experimental workflow.

This guide provides a foundational understanding of the roles of CDK11p58 and Msp58 in cell cycle progression, supported by experimental evidence and detailed methodologies. By comparing their functions to established regulatory pathways, researchers can better contextualize their significance and design further investigations to unravel the complexities of cell cycle control.

References

A Comparative Guide to the Efficacy of Platelet-Derived Growth Factor Receptor (PDGFR) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various small molecule inhibitors targeting the Platelet-Derived Growth Factor Receptor (PDGFR), a key signaling protein implicated in various cancers and other proliferative diseases. While this guide aims to be comprehensive, quantitative efficacy data for the inhibitor PP58 against PDGFR is not publicly available, precluding its direct comparison. This document will therefore focus on a selection of well-characterized PDGFR inhibitors with established in vitro efficacy.

Introduction to PDGFR Inhibition

The Platelet-Derived Growth Factor (PDGF) signaling pathway plays a crucial role in regulating cell growth, proliferation, and migration. Dysregulation of this pathway, often through the overexpression or mutation of its receptors, PDGFRα and PDGFRβ, is a significant driver in the progression of numerous cancers, including gastrointestinal stromal tumors (GIST), glioblastoma, and certain leukemias. Consequently, the development of inhibitors targeting the kinase activity of PDGFR has become a cornerstone of targeted cancer therapy.

This guide offers a comparative look at the in vitro potency of several prominent PDGFR inhibitors, providing researchers with the data necessary to inform preclinical studies and guide the selection of appropriate tool compounds or therapeutic candidates.

Comparative Efficacy of PDGFR Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a panel of well-established PDGFR inhibitors against both PDGFRα and PDGFRβ. Lower IC50 values are indicative of higher potency.

InhibitorPDGFRα IC50 (nM)PDGFRβ IC50 (nM)Other Notable Targets
CP-673451 10[1]1[1]Highly selective for PDGFR
Axitinib 1.61.2VEGFR1, VEGFR2, VEGFR3, c-KIT
Nintedanib 59[1]65[1]VEGFR1/2/3, FGFR1/2/3
Sunitinib -2[1]VEGFR2, c-KIT, FLT3
Ponatinib 1.1-Abl, VEGFR2, FGFR1
Pazopanib -84[1]VEGFR1/2/3, c-Kit, FGFR1, c-Fms
Sorafenib -57Raf-1, B-Raf, VEGFR2/3, c-KIT
Imatinib 100100c-Kit, v-Abl
PP121 -2Hck, VEGFR, mTOR
Masitinib 5965Kit, Lyn B, Abl1

Signaling Pathway and Inhibition Mechanism

The binding of PDGF ligands to their receptors initiates a signaling cascade that promotes cell growth and survival. PDGFR inhibitors act by blocking the ATP-binding site of the kinase domain, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling pathways.

PDGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFR RAS RAS PDGFR->RAS Activates PI3K PI3K PDGFR->PI3K Activates PDGF PDGF Ligand PDGF->PDGFR Binds Inhibitor PDGFR Inhibitor Inhibitor->PDGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Kinase_Assay_Workflow Start Start: Prepare Reagents Dispense_Kinase Dispense Kinase Solution to Microplate Start->Dispense_Kinase Add_Inhibitor Add Serial Dilutions of Inhibitor Dispense_Kinase->Add_Inhibitor Initiate_Reaction Initiate Reaction with Substrate and ATP Add_Inhibitor->Initiate_Reaction Incubate Incubate at Controlled Temperature Initiate_Reaction->Incubate Stop_Reaction Stop Reaction and Add Detection Reagent Incubate->Stop_Reaction Read_Plate Read Plate with Plate Reader Stop_Reaction->Read_Plate Analyze_Data Analyze Data and Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

References

Unveiling the Potential of PP5 Inhibition Across Diverse Cancer Landscapes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A new comparative guide offers researchers, scientists, and drug development professionals a comprehensive overview of the cross-validation of Protein Phosphatase 5 (PP5) inhibitor activity in various cancer types. This guide provides a detailed analysis of the available pre-clinical data on selective PP5 inhibitors, highlighting their potential as therapeutic agents.

Protein Phosphatase 5 (PP5) has emerged as a promising target in oncology due to its integral role in cellular processes that are often dysregulated in cancer, such as cell growth, proliferation, and apoptosis. The inhibition of PP5 presents a novel strategy to combat cancer, and this guide serves as a crucial resource for the scientific community to navigate the current research landscape.

Comparative Efficacy of a Selective PP5 Inhibitor

While the field of selective PP5 inhibitors is still nascent, pre-clinical studies have identified promising candidates. One such inhibitor, designated as Compound P053 (also known as PP5-IN-1), has demonstrated significant anti-cancer activity. This competitive inhibitor binds to the catalytic domain of PP5, leading to the induction of apoptosis in cancer cells.[1][2][3][4]

Below is a summary of the known inhibitory activity of Compound P053. It is important to note that while the Ki (inhibition constant) provides a measure of the inhibitor's potency against the purified enzyme, the IC50 (half-maximal inhibitory concentration) in cell-based assays is a more direct indicator of its efficacy in a biological context. Currently, detailed cross-cancer IC50 data for a broad range of selective PP5 inhibitors is limited in the public domain.

InhibitorCancer TypeCell LineInhibitory Activity
Compound P053 (PP5-IN-1)Renal Cancer786-OKi = 244 nM[3][4]

Further research is required to establish a comprehensive IC50 profile of Compound P053 and other emerging PP5 inhibitors across a diverse panel of cancer cell lines.

The PP5 Signaling Axis: A Target for Cancer Therapy

PP5 exerts its influence on cancer progression through its interaction with various signaling pathways. A key mechanism involves the dephosphorylation of the Fas-associated death domain (FADD) protein. By removing a phosphate group from FADD, PP5 inactivates this crucial component of the extrinsic apoptosis pathway, thereby promoting cancer cell survival.[4] Inhibition of PP5 restores the pro-apoptotic function of FADD, leading to programmed cell death in cancer cells.

PP5_FADD_Pathway cluster_apoptosis Extrinsic Apoptosis Pathway cluster_pp5_regulation PP5 Regulation cluster_inhibition Therapeutic Intervention Death_Receptor Death Receptor (e.g., Fas) FADD FADD Death_Receptor->FADD Recruitment Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruitment FADD_p Phosphorylated FADD (Inactive) Caspase8 Active Caspase-8 Procaspase8->Caspase8 Activation Apoptosis Apoptosis Caspase8->Apoptosis Execution PP5 PP5 PP5->FADD Dephosphorylation (Activation) FADD_p->PP5 Substrate PP5_Inhibitor PP5 Inhibitor (e.g., Compound P053) PP5_Inhibitor->PP5 Inhibition

PP5-mediated dephosphorylation of FADD and its inhibition.

Experimental Protocols

The following section details the methodologies for key experiments cited in the evaluation of PP5 inhibitors.

In Vitro PP5 Phosphatase Activity Assay

This assay is employed to determine the direct inhibitory effect of a compound on the enzymatic activity of purified PP5.

Workflow:

Phosphatase_Assay_Workflow Start Start Prepare_Reaction Prepare reaction mix: - Purified PP5 enzyme - Assay buffer - Test inhibitor (e.g., Compound P053) Start->Prepare_Reaction Add_Substrate Add chromogenic substrate (e.g., p-nitrophenyl phosphate - pNPP) Prepare_Reaction->Add_Substrate Incubate Incubate at a controlled temperature and time Add_Substrate->Incubate Measure_Absorbance Measure absorbance of the product (p-nitrophenol) at 405 nm Incubate->Measure_Absorbance Analyze_Data Calculate % inhibition and determine Ki Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for in vitro PP5 phosphatase activity assay.

Materials:

  • Purified recombinant PP5 enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.1 mM MnCl2)

  • Test inhibitor (dissolved in a suitable solvent, e.g., DMSO)

  • p-Nitrophenyl phosphate (pNPP) substrate

Procedure:

  • The PP5 enzyme is pre-incubated with varying concentrations of the test inhibitor in the assay buffer in a 96-well plate.

  • The enzymatic reaction is initiated by the addition of the pNPP substrate.

  • The plate is incubated for a specific time at a controlled temperature (e.g., 30°C).

  • The reaction is stopped by the addition of a stop solution (e.g., Na2CO3).

  • The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm using a microplate reader.

  • The inhibition constant (Ki) is calculated by fitting the data to appropriate enzyme inhibition models.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of a PP5 inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.

Workflow:

MTT_Assay_Workflow Start Start Seed_Cells Seed cancer cells in a 96-well plate Start->Seed_Cells Add_Inhibitor Treat cells with varying concentrations of the PP5 inhibitor Seed_Cells->Add_Inhibitor Incubate Incubate for a defined period (e.g., 72 hours) Add_Inhibitor->Incubate Add_MTT Add MTT reagent to each well Incubate->Add_MTT Incubate_MTT Incubate to allow formazan crystal formation Add_MTT->Incubate_MTT Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance at ~570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate the IC50 value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Workflow for cell viability (MTT) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • PP5 inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilizing agent (e.g., DMSO)

Procedure:

  • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with a range of concentrations of the PP5 inhibitor.

  • After a specific incubation period (e.g., 72 hours), the MTT reagent is added to each well.

  • The plate is incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • A solubilizing agent is added to dissolve the formazan crystals.

  • The absorbance of the resulting solution is measured at approximately 570 nm using a microplate reader.

  • The IC50 value, the concentration of the inhibitor that reduces cell viability by 50%, is determined from the dose-response curve.

Future Directions

The development of selective and potent PP5 inhibitors holds significant promise for cancer therapy. Future research should focus on:

  • Discovery and characterization of novel, selective PP5 inhibitors: Expanding the chemical toolbox will be crucial for a comprehensive understanding of PP5's role in different cancers.

  • Comprehensive cross-cancer validation: Evaluating the efficacy of promising inhibitors across a wide range of cancer cell lines and in vivo models is essential to identify responsive cancer types.

  • Elucidation of resistance mechanisms: Understanding how cancer cells might develop resistance to PP5 inhibitors will be critical for the long-term success of this therapeutic strategy.

This comparative guide provides a foundational understanding of the current state of PP5 inhibitor research. As more data becomes available, this resource will be updated to continue to serve the needs of the scientific community in the collective effort to develop novel and effective cancer treatments.

References

Unable to Generate Comparison Guide: "PP58 Inhibitor" is an Unidentified Compound

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific and technical literature has revealed no specific molecule or protein inhibitor identified as "PP58." The search results for this term were unrelated to the field of molecular biology or pharmacology, instead pointing to disparate subjects including an Indonesian government regulation (PP 58/2023) and a brand of golf equipment.

Consequently, it is not possible to provide a comparative study of the on-target versus off-target effects of a "this compound inhibitor" as requested. The core requirements of the prompt, including the presentation of quantitative data, experimental protocols, and signaling pathway diagrams, cannot be fulfilled without a known molecular entity.

For the creation of a publishable comparison guide as outlined, it is essential to have access to specific information regarding the inhibitor , such as:

  • The molecular target(s) of the inhibitor.

  • Published experimental data detailing its biochemical and cellular activity.

  • Information on its selectivity profile against other related and unrelated targets.

  • Details of the experimental assays used to determine its on-target and off-target effects.

Without this foundational information, a comparative analysis cannot be performed. It is possible that "this compound" is an internal compound designation not yet disclosed in public literature. In such a case, the necessary data would need to be provided to generate the requested guide.

Safety Operating Guide

Proper Disposal and Handling of PP58: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper handling and disposal of PP58 (CAS No. 212391-58-7), a pyrido[2,3-d]pyrimidine-based compound. This compound is a potent inhibitor of Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and Src family tyrosine kinases, making it a valuable tool for researchers in drug development and cell signaling. Adherence to proper safety and disposal protocols is critical to ensure a safe laboratory environment and compliance with regulatory standards.

Note on Safety Data Sheet (SDS): As of the last update, a publicly accessible, detailed Safety Data Sheet (SDS) for this compound was not available. The following procedures are based on general best practices for handling solid, biologically active chemical compounds. It is imperative to obtain the specific SDS from your supplier and consult with your institution's Environmental Health and Safety (EHS) department for guidance tailored to your location and facilities.

Quantitative Data Summary

The following table summarizes key quantitative information for this compound.

PropertyValueSource
CAS Number 212391-58-7MedchemExpress
Molecular Formula C₂₂H₁₉Cl₂N₅O₂MedchemExpress
Molecular Weight 456.33 g/mol MedchemExpress
Appearance SolidMedchemExpress
Storage Temperature -20°CMedchemExpress
IC₅₀ (Src) < 1 nMMedchemExpress
IC₅₀ (p38) < 10 nMMedchemExpress
Cellular IC₅₀ (LPS-stimulated TNF-α production) ~3 nMMedchemExpress

Proper Disposal Procedures

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure personnel safety. The following step-by-step guide outlines the recommended disposal procedures.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Unused or expired pure this compound powder should be collected in a clearly labeled, sealed container designated for solid chemical waste.

    • Contaminated personal protective equipment (PPE), such as gloves, disposable lab coats, and bench paper, should be collected in a separate, sealed waste bag labeled for solid chemical waste.

    • Contaminated lab supplies, including pipette tips, microfuge tubes, and culture plates, should also be collected in a designated, sealed container for solid chemical waste.

  • Liquid Waste:

    • Solutions containing this compound (e.g., dissolved in DMSO) should be collected in a dedicated, sealed, and properly labeled container for liquid chemical waste. Do not mix with other solvent waste unless approved by your institution's EHS department.

    • Aqueous solutions, such as cell culture media containing this compound, should be collected in a separate, labeled container for aqueous chemical waste.

2. Labeling:

  • All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and CAS Number: "212391-58-7"

    • The primary hazard(s) (e.g., "Toxic," "Biologically Active"). Consult the supplier's SDS for specific hazard information.

    • The concentration of this compound in the waste container.

    • The date the waste was first added to the container.

3. Storage of Waste:

  • Store all this compound waste in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Ensure waste containers are sealed to prevent leaks or spills.

4. Final Disposal:

  • Arrange for the pickup and disposal of all this compound waste through your institution's licensed hazardous waste disposal service.

  • Do not dispose of this compound, or any materials contaminated with it, down the drain or in the regular trash.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The following is a generalized protocol for assessing the inhibitory activity of this compound on a target kinase in a cell-based assay.

1. Cell Culture and Treatment:

  • Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Serially dilute the this compound stock solution to create a range of working concentrations.

  • Treat the cells with the various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined amount of time.

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with cold phosphate-buffered saline (PBS).

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Collect the cell lysates and clarify by centrifugation.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

3. Immunoblotting:

  • Normalize the protein concentrations of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

  • Quantify the band intensities for the phosphorylated protein and normalize to a loading control (e.g., total protein or a housekeeping gene).

  • Plot the normalized signal against the concentration of this compound to determine the IC₅₀ value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Seeding cell_treatment Incubate Cells with this compound cell_culture->cell_treatment pp58_prep This compound Dilution Series pp58_prep->cell_treatment lysis Cell Lysis cell_treatment->lysis protein_quant Protein Quantification lysis->protein_quant immunoblot Immunoblotting for Phospho-targets protein_quant->immunoblot data_analysis IC50 Determination immunoblot->data_analysis

A generalized workflow for an in vitro kinase inhibition assay using this compound.

fgfr_signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FGF_FGFR FGF-FGFR Complex FGFR->FGF_FGFR Dimerization & Autophosphorylation FRS2 FRS2 FGF_FGFR->FRS2 Recruits & Phosphorylates PLCG PLCγ FGF_FGFR->PLCG Src Src FGF_FGFR->Src Activates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Translocates AKT AKT PI3K->AKT AKT->Transcription Regulates DAG_IP3 DAG / IP3 PLCG->DAG_IP3 DAG_IP3->Transcription Regulates Src->FRS2 Phosphorylates This compound This compound This compound->FGFR Inhibits This compound->Src Inhibits

Simplified FGFR signaling pathway showing inhibition by this compound.

Comprehensive Safety Protocol for Handling PP58

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the handling and disposal of the kinase inhibitor PP58 (CAS: 212391-58-7). The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and minimize exposure risks.

Hazard Identification and Risk Assessment

This compound is an inhibitor of the PDGFR, FGFR, and Src family of kinases.[1] As with many kinase inhibitors used in research, it should be treated as a potentially hazardous compound.[2] A thorough risk assessment must be conducted before commencing any work with this compound. This involves evaluating the potential routes of exposure (inhalation, dermal contact, ingestion) and the quantities being used.

Personal Protective Equipment (PPE)

The minimum required personal protective equipment for handling this compound is outlined below.

Protection Area Required PPE Specifications and Best Practices
Hand Double Nitrile GlovesWear two pairs of chemically resistant nitrile gloves. Change the outer glove immediately upon contamination.
Eye and Face Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory where this compound is handled.
Respiratory Chemical Fume HoodAll weighing of powder and preparation of solutions must be conducted in a certified chemical fume hood to prevent inhalation of aerosolized particles.
Body Laboratory CoatA clean, buttoned laboratory coat must be worn to protect skin and personal clothing.
Foot Closed-toe ShoesAppropriate footwear is required to protect against spills.
Operational Plan: Safe Handling Procedures

3.1. Preparation and Weighing:

  • Designate a specific area within a chemical fume hood for handling this compound.

  • Before weighing, ensure the analytical balance is clean and placed on a stable surface.

  • Handle the solid compound with care to avoid generating dust. Use appropriate tools, such as a chemical spatula.

3.2. Solution Preparation:

  • This compound is soluble in DMSO.[1]

  • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Cap and label all containers with the chemical name, concentration, solvent, preparation date, and user's initials.

3.3. Experimental Use:

  • All procedures involving the transfer of this compound solutions should be performed within the fume hood.

  • Use disposable plasticware whenever possible to minimize the need for cleaning contaminated glassware.

  • Work on a disposable absorbent bench liner to contain any potential spills.

Disposal Plan

All materials contaminated with this compound must be disposed of as hazardous chemical waste.

Waste Category Disposal Procedure
Solid Waste All contaminated solid materials (e.g., gloves, pipette tips, absorbent pads, empty vials) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste All solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not dispose of this compound solutions down the drain.
Sharps Waste Any contaminated sharps (e.g., needles, serological pipettes) must be disposed of in a designated sharps container for hazardous waste.
Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Visualized Experimental Workflow

The following diagram illustrates the standard operating procedure for the safe handling of this compound from preparation to disposal.

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Chemical Fume Hood) cluster_disposal 3. Cleanup & Disposal a Conduct Risk Assessment b Don Appropriate PPE a->b c Weigh Solid this compound b->c d Prepare Stock Solution c->d e Perform Experiment d->e f Decontaminate Work Surfaces e->f g Dispose of Hazardous Waste f->g h Doff PPE g->h i Wash Hands Thoroughly h->i

Caption: Safe Handling Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PP58
Reactant of Route 2
PP58

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.